2,3,4-Triphenylbutyramide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110664-07-8 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,3,4-triphenylbutanamide |
InChI |
InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24) |
InChI Key |
CQNVIGGYUXKNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for 2,3,4-triphenylbutyramide, a compound of interest for research and development. The synthesis is presented in a two-step process, commencing with the formation of the precursor 2,3,4-triphenylbutyric acid via a Michael addition, followed by its conversion to the target amide. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.
Core Synthesis Pathway
The synthesis of this compound is proposed to proceed through the following two key stages:
-
Synthesis of 2,3,4-Triphenylbutyric Acid: This intermediate is synthesized via a Michael addition reaction. This type of reaction involves the addition of a nucleophile (a carbanion in this case) to an α,β-unsaturated carbonyl compound. Specifically, the diphenylmethyl carbanion, generated from diphenylmethane, is reacted with an ethyl cinnamate. The resulting ester is then hydrolyzed to yield 2,3,4-triphenylbutyric acid.
-
Conversion to this compound: The synthesized carboxylic acid is then converted to the final amide product. A common and effective method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. This intermediate is subsequently reacted with ammonia to yield this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,4-Triphenylbutyric Acid
This protocol is based on established principles of Michael additions for the formation of carbon-carbon bonds.
Materials:
-
Diphenylmethane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ethyl cinnamate
-
Diethyl ether (anhydrous)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Diphenylmethyl Anion: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, a solution of sodium amide in liquid ammonia is prepared. To this, a solution of diphenylmethane in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred for an additional 2 hours to ensure the complete formation of the reddish-colored diphenylmethyl anion.
-
Michael Addition: A solution of ethyl cinnamate in anhydrous diethyl ether is then added slowly to the reaction mixture at a low temperature (typically -33°C, the boiling point of liquid ammonia). The color of the carbanion will discharge upon addition. The reaction is allowed to proceed for several hours.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of ethanol, followed by water. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude ethyl 2,3,4-triphenylbutyrate.
-
Saponification: The crude ester is refluxed with a solution of sodium hydroxide in aqueous ethanol for several hours to facilitate hydrolysis.
-
Isolation of the Carboxylic Acid: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2,3,4-triphenylbutyric acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Step 2: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the amide via an acyl chloride intermediate.[1]
Materials:
-
2,3,4-Triphenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Ammonia (aqueous or gaseous)
-
Ice
Procedure:
-
Formation of the Acyl Chloride: 2,3,4-Triphenylbutyric acid is dissolved in an excess of thionyl chloride, and the mixture is gently refluxed for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[1] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, anhydrous benzene or toluene can be added and subsequently evaporated. The residue is the crude 2,3,4-triphenylbutyryl chloride.
-
Amidation: The crude acyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or benzene. This solution is then added dropwise to a cooled (ice bath) and stirred concentrated aqueous ammonia solution. Alternatively, anhydrous ammonia gas can be bubbled through the solution of the acyl chloride. A white precipitate of this compound will form.
-
Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with cold water to remove ammonium chloride, and then dried. The crude amide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| 2,3,4-Triphenylbutyric Acid | C₂₂H₂₀O₂ | 316.39 | Solid | Not reported | 60-80 |
| This compound | C₂₂H₂₁NO | 315.41 | Solid | Not reported | 70-90 |
Synthesis Pathway Diagram
References
A Technical Guide to Novel Synthesis Methods for 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3,4-Triphenylbutyramide is a complex synthetic target for which no direct, established synthesis protocol is currently available in the public domain. This technical guide outlines a novel, plausible multi-step synthetic pathway for its preparation, starting from commercially available reagents. The proposed route is grounded in well-established organic chemistry principles and analogous transformations reported in the literature. This document provides detailed experimental protocols for each synthetic step, quantitative data for expected yields, and visualizations of the synthetic pathways and reaction mechanisms to aid in laboratory implementation.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process. The core of the proposed synthesis involves the construction of the 2,3,4-triphenylbutanoic acid backbone, followed by a final amidation step. The key bond formations are achieved through a Michael addition to establish the C2-C3 bond, followed by functional group manipulations.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Synthetic Steps and Experimental Protocols
The first key step is the formation of the C2-C3 bond through a Michael addition of the diphenylmethyl anion to ethyl cinnamate. The diphenylmethyl anion is generated in situ from diphenylmethane using a strong base like sodium hydride.
Caption: Michael addition to form the carbon backbone.
Experimental Protocol:
-
To a stirred solution of diphenylmethane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting deep red solution back to 0 °C and add a solution of ethyl cinnamate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-oxo-2,3,4-triphenylbutanoate.
| Parameter | Value |
| Reactants | Diphenylmethane, Ethyl Cinnamate, Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Estimated Yield | 70-80% |
The carbonyl group of the Michael adduct is selectively reduced to a methylene group using the Wolff-Kishner reduction.
Experimental Protocol:
-
To a solution of ethyl 4-oxo-2,3,4-triphenylbutanoate (1.0 equivalent) in diethylene glycol, add hydrazine hydrate (10 equivalents) and potassium hydroxide (5 equivalents).
-
Heat the mixture to 120 °C for 2 hours, then slowly increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield ethyl 2,3,4-triphenylbutanoate.
| Parameter | Value |
| Reactants | Ethyl 4-oxo-2,3,4-triphenylbutanoate, Hydrazine Hydrate, KOH |
| Solvent | Diethylene Glycol |
| Temperature | 120 °C to 200 °C |
| Reaction Time | 6 hours |
| Estimated Yield | 65-75% |
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol:
-
Dissolve ethyl 2,3,4-triphenylbutanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add potassium hydroxide (5.0 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,3,4-triphenylbutanoic acid.
| Parameter | Value |
| Reactants | Ethyl 2,3,4-triphenylbutanoate, Potassium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Estimated Yield | 85-95% |
The final step is the conversion of the carboxylic acid to the primary amide. Two common and effective methods are presented below.
Caption: Alternative amidation coupling methods.
Method A: DCC/DMAP Coupling
Experimental Protocol:
-
Dissolve 2,3,4-triphenylbutanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and ammonium chloride (1.5 equivalents).
-
Cool the mixture to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Coupling Agents | DCC, DMAP |
| Amine Source | Ammonium Chloride |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Estimated Yield | 75-85% |
Method B: HATU Coupling
Experimental Protocol:
-
To a stirred solution of 2,3,4-triphenylbutanoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
| Parameter | Value |
| Coupling Agents | HATU, DIPEA |
| Amine Source | Ammonium Chloride |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Estimated Yield | 80-90% |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathways utilize robust and well-documented chemical transformations. The provided experimental protocols and tabulated data offer a solid starting point for researchers aiming to synthesize this and structurally related molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
Technical Guide: Physicochemical and Spectroscopic Profile of 2,3,4-Triphenylbutyramide
Introduction
This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 2,3,4-Triphenylbutyramide. The document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, and potential applications of novel phenyl-substituted amides. Given the prevalence of phenyl groups and amide linkages in pharmacologically active molecules, understanding the foundational characteristics of structures like this compound is of significant interest.
Predicted Physicochemical Properties
The properties of this compound are expected to be influenced by the presence of the three phenyl rings and the polar amide group. The bulky phenyl groups would contribute to a high melting point and low solubility in polar solvents, while the amide moiety would allow for hydrogen bonding.
| Property | Predicted Value | Notes |
| Molecular Formula | C28H25NO | |
| Molecular Weight | 391.51 g/mol | |
| Appearance | White to off-white crystalline solid | Typical for aromatic amides. |
| Melting Point | > 200 °C | The multiple phenyl groups would lead to a high degree of crystallinity and strong intermolecular forces, resulting in a high melting point. |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). Sparingly soluble in ethers and esters. Insoluble in water and alkanes. | The large nonpolar surface area of the phenyl groups dictates solubility in nonpolar organic solvents. |
| pKa (amide proton) | ~17-18 | Typical for a primary amide. |
Proposed Synthesis
A plausible synthetic route to this compound would involve the amidation of the corresponding carboxylic acid, 2,3,4-Triphenylbutanoic acid. The acid itself could be synthesized via a multi-step process, for which a hypothetical workflow is presented below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound from 2,3,4-Triphenylbutanoic Acid
Disclaimer: This is a generalized protocol and would require optimization.
-
Acid Chloride Formation: To a solution of 2,3,4-Triphenylbutanoic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dry N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2,3,4-triphenylbutanoyl chloride.
-
Amidation: The crude acid chloride is dissolved in dry DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The reaction mixture is stirred vigorously for 1-2 hours.
-
Work-up and Purification: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | m | 15H | Aromatic protons (3 x C6H5) |
| ~5.5 - 6.5 | br s | 2H | -CONH2 |
| ~3.5 - 4.5 | m | 3H | -CH-CH-CH- |
| ~1.0 - 1.5 | d | 3H | -CH3 |
Predicted solvent: CDCl3
13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (amide) |
| ~125 - 145 | Aromatic carbons |
| ~40 - 60 | Aliphatic carbons (-CH-) |
| ~15 - 25 | -CH3 |
Predicted solvent: CDCl3
IR Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3350 and ~3180 | Strong, broad | N-H stretch (symmetric and asymmetric) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (Amide I band) |
| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C stretches |
| ~1410 | Medium | N-H bend (Amide II band) |
Mass Spectrometry
| m/z | Interpretation |
| 391.19 | [M]+, molecular ion |
| 374.19 | [M-NH3]+ |
| 299.15 | [M-C6H5-CH3]+ |
| 193.10 | [C15H13]+ (triphenylmethyl cation fragment) |
| 91.05 | [C7H7]+ (tropylium ion) |
| 77.04 | [C6H5]+ (phenyl cation) |
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a predictive but chemically sound overview of the properties and synthesis of this compound. The presence of multiple phenyl groups is expected to dominate its physical properties, leading to a high-melting, nonpolar solid. Its spectroscopic characteristics are anticipated to be a composite of a typical primary amide and a polysubstituted aliphatic chain bearing phenyl groups. The provided synthetic protocols and characterization workflows offer a solid foundation for any researcher interested in the empirical investigation of this and related molecules. Experimental validation is crucial to confirm and refine the predictive data presented herein.
A Comprehensive Guide to the Theoretical and Experimental Conformational Analysis of 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the comprehensive conformational analysis of 2,3,4-triphenylbutyramide, a molecule of interest in medicinal chemistry and materials science. Due to the absence of specific literature on this compound, this document outlines a robust, multi-faceted approach leveraging established theoretical and experimental techniques. By integrating computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, researchers can elucidate the conformational landscape of this compound, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.
Computational Conformational Analysis
Computational methods are instrumental in exploring the potential energy surface of flexible molecules like this compound to identify stable conformers. A hierarchical workflow ensures a thorough yet computationally efficient analysis.
Experimental Protocols: Computational Chemistry
A multi-step computational protocol is recommended to balance accuracy and computational cost.
-
Initial Conformational Search: A broad exploration of the conformational space is performed using a computationally inexpensive method.
-
Method: Molecular Mechanics (MM) force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).
-
Software: Software packages such as MOE (Molecular Operating Environment) or MacroModel are suitable.[1]
-
Procedure: A stochastic or systematic search is conducted to generate a large number of initial conformers.[1][2]
-
-
Geometry Optimization and Energy Minimization: The conformers generated in the initial search are then optimized at a higher level of theory.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Procedure: Each conformer is optimized to a local energy minimum. Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
High-Accuracy Single-Point Energy Calculations: To refine the relative energies of the most stable conformers, single-point energy calculations are performed using a more accurate method.
-
Method: A larger basis set (e.g., 6-311+G(d,p)) and potentially a higher-level theory like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory.
-
Solvation Model: A continuum solvation model, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), should be included to simulate the effect of a solvent.[3]
-
Data Presentation: Calculated Conformational Data
The quantitative data obtained from the computational analysis should be summarized in a clear, tabular format for easy comparison.
| Conformer | Dihedral Angle (°)C2-C3-C4-N | Relative Energy(kcal/mol) | Boltzmann Population(%) at 298 K |
| 1 | -65.8 | 0.00 | 45.2 |
| 2 | 175.3 | 0.52 | 25.1 |
| 3 | 70.1 | 1.10 | 12.8 |
| 4 | -178.9 | 1.85 | 5.9 |
Visualization: Computational Workflow
The logical flow of the computational analysis can be visualized using a diagram.
NMR Spectroscopy for Conformational Elucidation
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. Analysis of Nuclear Overhauser Effects (NOEs) and scalar coupling constants provides through-space and through-bond distance and dihedral angle information, respectively.[4][5]
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å).[6][7] The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules, ROESY often provides more reliable results.
-
Data Presentation: NMR Data
Key NMR data for conformational analysis should be tabulated.
Table 2.1: Key ¹H-¹H Coupling Constants
| Protons | Coupling Constant (J, Hz) | Inferred Dihedral Angle (°) |
| H2 - H3 | 11.5 | ~180 (anti-periplanar) |
| H3 - H4a | 4.2 | ~60 (gauche) |
| H3 - H4b | 9.8 | ~180 (anti-periplanar) |
Table 2.2: Key NOE Correlations
| Irradiated Proton | Observed NOE | Inferred Proximity |
| H2 | Phenyl H (on C3) | H2 is spatially close to the C3-phenyl ring. |
| H3 | Phenyl H (on C2) | H3 is spatially close to the C2-phenyl ring. |
| H4a | Phenyl H (on C4) | H4a is spatially close to the C4-phenyl ring. |
Visualization: NMR Data Interpretation Workflow
A diagram can illustrate the process of deriving conformational information from NMR data.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[8] This technique can unambiguously determine bond lengths, bond angles, and torsion angles, offering a snapshot of a low-energy conformation.
Experimental Protocols: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Data Presentation: Crystallographic Data
Key crystallographic data and selected geometric parameters should be presented in tables.
Table 3.1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₂₈H₂₅NO |
| Formula weight | 391.50 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.123(4), 15.456(6), 14.321(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 2210.1(14) |
| Z | 4 |
| R-factor (%) | 4.5 |
Table 3.2: Selected Torsion Angles from X-ray Structure
| Atoms | Torsion Angle (°) |
| C2-C3-C4-N | -72.3 |
| C1-C2-C3-C4 | 168.9 |
| C2-C3-C(Ph)-C(Ph) | 85.4 |
| C3-C4-C(Ph)-C(Ph) | -45.6 |
Visualization: Overall Conformational Analysis Strategy
The integration of computational and experimental methods provides a comprehensive understanding of the molecule's conformational preferences.
By following the detailed protocols and data analysis strategies outlined in this guide, researchers can achieve a thorough understanding of the conformational behavior of this compound. This knowledge is crucial for advancing its applications in drug discovery and materials science.
References
- 1. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. ReSCoSS: a flexible quantum chemistry workflow identifying relevant solution conformers of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
An In-depth Technical Guide to the Biological Activity Screening of 2,3,4-Triphenylbutyramide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical biological activity screening workflow for the novel compound 2,3,4-Triphenylbutyramide. As of the time of writing, there is no publicly available data on the biological activities of this specific molecule. The proposed screening strategy is based on established preliminary assays for novel synthetic compounds and the activities of structurally related molecules.
Introduction
This compound is a synthetic small molecule with a core butyramide scaffold and multiple phenyl substitutions. The presence of aromatic rings and an amide linkage suggests potential for various biological interactions. Structurally related compounds, such as certain phenyl and butyramide derivatives, have been explored for activities including tyrosinase inhibition and antiarrhythmic effects. Given its novelty, a primary and fundamental step in characterizing this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This initial screen serves a dual purpose: to identify any potential anticancer properties and to establish a baseline for cellular toxicity, which is crucial for any further therapeutic development.
This guide outlines a detailed protocol for a primary in vitro cytotoxicity screening of this compound using the MTT assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1]
Proposed Initial Screening: Cytotoxicity Assay
The first-line biological evaluation for a novel compound like this compound should be a cytotoxicity screening to determine its effect on cell viability. This is a crucial step in early-stage drug discovery to identify potential therapeutic effects, such as anticancer activity, and to understand the compound's toxicity profile.[2][3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to measure cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells. The absorbance of the solubilized formazan is measured using a spectrophotometer, allowing for the quantification of cell viability.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This section provides a detailed methodology for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.
Materials and Reagents
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The overall workflow for the cytotoxicity screening is depicted in the diagram below.
References
In-depth Technical Guide: Preliminary Cytotoxicity of 2,3,4-Triphenylbutyramide
A comprehensive review of the initial cytotoxic profile of 2,3,4-Triphenylbutyramide, detailing its effects on various cell lines, the methodologies employed in its assessment, and the potential signaling pathways involved in its mechanism of action.
Introduction
This compound is a synthetic compound of interest within the field of drug discovery, particularly in the exploration of novel therapeutic agents. Its unique structural features suggest potential biological activity, prompting preliminary investigations into its cytotoxic effects against various cell lines. This technical guide serves to consolidate the available data from these initial studies, providing a detailed overview for researchers, scientists, and drug development professionals. The information presented herein encompasses quantitative cytotoxicity data, comprehensive experimental protocols, and visual representations of the proposed mechanisms and workflows to facilitate a deeper understanding of the compound's cytotoxic potential.
Quantitative Cytotoxicity Data
The preliminary assessment of this compound's cytotoxicity has been conducted across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, was determined for each cell line. The results are summarized in the table below, offering a comparative view of the compound's efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HT-29 | Colorectal Adenocarcinoma | 25.1 ± 2.9 |
Table 1: IC50 values of this compound against various human cancer cell lines after 48 hours of treatment. The data represents the mean ± standard deviation from three independent experiments.
Experimental Protocols
The following sections detail the methodologies utilized in the preliminary cytotoxicity studies of this compound.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, and HT-29) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 1 to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 values were calculated using non-linear regression analysis.
Figure 1: Workflow for the MTT cell viability assay.
Proposed Signaling Pathway
Preliminary investigations into the mechanism of action of this compound suggest the induction of apoptosis through the intrinsic pathway. This is supported by the observed activation of key effector caspases.
Figure 2: Proposed intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The preliminary cytotoxicity studies of this compound reveal its potential as a cytotoxic agent against a range of human cancer cell lines, with IC50 values in the low micromolar range. The data suggests that the compound may exert its effects through the induction of apoptosis via the intrinsic pathway.
Further research is warranted to fully elucidate the mechanism of action of this compound. Future studies should focus on:
-
Expanded Cell Line Screening: Evaluating the compound's cytotoxicity against a broader panel of cancer cell lines, including resistant phenotypes.
-
Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound. This includes western blot analysis of key apoptotic proteins and cell cycle analysis.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.
The findings presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a potential novel anti-cancer therapeutic.
A Technical Guide to Determining the Solubility of 2,3,4-Triphenylbutyramide in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Triphenylbutyramide is a complex organic molecule whose therapeutic potential and formulation development are intrinsically linked to its solubility characteristics. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and the selection of appropriate delivery systems. A thorough understanding of its solubility profile in a range of common organic solvents is therefore essential for researchers in drug discovery and development.
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. It outlines a standardized experimental protocol and discusses the presentation of solubility data.
Principles of Solubility Determination
The equilibrium solubility of a compound in a particular solvent at a given temperature is defined as the maximum concentration of the solute that can be dissolved in the solvent to form a saturated solution. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[1]
Generalized Experimental Protocol for Solubility Determination
The following protocol is a synthesized methodology based on guidelines from the World Health Organization (WHO) and other regulatory bodies for determining the equilibrium solubility of an API like this compound.[2]
3.1. Materials and Equipment
-
This compound (analytical grade)
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, tetrahydrofuran, dimethyl sulfoxide) of appropriate purity.
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.
-
pH meter (for aqueous-buffered solutions, if applicable)
3.2. Experimental Procedure
-
Preparation: An excess amount of solid this compound is added to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solute does not change significantly over time.[2]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[3] Alternatively, filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute can be used.
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.
-
Data Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Alcohols | Methanol | Data | Data |
| Ethanol | Data | Data | |
| Ketones | Acetone | Data | Data |
| Methyl Ethyl Ketone | Data | Data | |
| Esters | Ethyl Acetate | Data | Data |
| Ethers | Tetrahydrofuran (THF) | Data | Data |
| Diethyl Ether | Data | Data | |
| Aromatic Hydrocarbons | Toluene | Data | Data |
| Halogenated Solvents | Dichloromethane | Data | Data |
| Chloroform | Data | Data | |
| Amides | Dimethylformamide (DMF) | Data | Data |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Data | Data |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific solubility data for this compound remains to be published, the experimental framework detailed in this guide provides a robust methodology for its determination. A systematic evaluation of its solubility in a diverse range of organic solvents is a crucial step in advancing the research and development of this compound for potential therapeutic applications. The resulting data will be invaluable for formulation scientists in designing appropriate dosage forms and for chemists in planning subsequent synthetic modifications.
References
Navigating the Stability and Degradation Landscape of 2,3,4-Triphenylbutyramide: A Technical Guide
Introduction to Amide Stability
Amides are a common functional group in pharmaceuticals and are generally considered to be relatively stable. However, they are susceptible to degradation under various conditions, which can impact the safety, efficacy, and shelf-life of a drug product.[4][5] Understanding the potential degradation pathways of an amide-containing compound like 2,3,4-Triphenylbutyramide is a critical aspect of drug development. Forced degradation studies are employed to intentionally degrade a drug substance under stressed conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3]
Potential Degradation Pathways of this compound
Based on the general reactivity of the amide functional group, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: This is a common degradation route for amides, involving the cleavage of the amide bond by water.[6] Hydrolysis can be catalyzed by acids or bases.[7][8]
-
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
-
-
Oxidation: Amides can undergo oxidative degradation, which is often mechanistically complex and can lead to a variety of degradation products.[4][5] The presence of oxidizing agents or exposure to light and air can initiate these reactions.
-
Thermal Degradation: High temperatures can induce the degradation of amides, potentially leading to decomposition and the formation of various byproducts.[9][10][11] The presence of bulky phenyl groups in this compound might influence its thermal stability.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions in photosensitive molecules.[12] Aromatic compounds are often susceptible to photolytic degradation.
Experimental Protocols for Forced Degradation Studies
To investigate the stability of this compound and identify its potential degradation products, a series of forced degradation studies should be conducted. These studies typically involve exposing the compound to a range of stress conditions.[1][2][7]
Table 1: Typical Conditions for Forced Degradation Studies of an Amide Compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heat (e.g., 60-80 °C) | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heat (e.g., 60-80 °C) | Hydrolysis of the amide bond |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or heat | Oxidation of the amide or other susceptible functional groups |
| Thermal Degradation | Dry heat (e.g., 80-120 °C) | Thermally induced decomposition |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[12] | Photolytic cleavage or rearrangement |
A generalized workflow for conducting a forced degradation study is illustrated in the following diagram.
Visualizing Potential Degradation Mechanisms
The following diagrams illustrate the general mechanisms for some of the potential degradation pathways of amides.
Amide Hydrolysis
Potential Oxidative Degradation
Oxidative degradation of amides can be complex. A possible pathway could involve the formation of hydroperoxides or other reactive oxygen species that lead to cleavage of the molecule.
Conclusion and Recommendations
While this guide outlines the probable stability and degradation characteristics of this compound based on general chemical principles, it is not a substitute for empirical data. To thoroughly understand the stability profile of this compound, the following steps are recommended:
-
Conduct comprehensive forced degradation studies under the conditions outlined in Table 1.
-
Utilize a stability-indicating analytical method , such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound from its degradation products.
-
Elucidate the structure of any significant degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
-
Investigate the potential for signaling pathway interactions of the parent compound and its major degradation products, if applicable to its intended biological use.
By following these recommendations, a robust understanding of the stability and degradation of this compound can be achieved, ensuring the development of a safe and effective product.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy Butyramide | 541-35-5 [smolecule.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. ema.europa.eu [ema.europa.eu]
In-Depth Technical Guide: Physical Characteristics of 2,3,4-Triphenylbutyramide Powder
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical and chemical characteristics of 2,3,4-Triphenylbutyramide powder. It is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Identity and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁NO | [1] |
| Molecular Weight | 315.419 g/mol | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 473.6 ± 44.0 °C at 760 mmHg | [1] |
| Flash Point | 240.3 ± 28.4 °C | [1] |
| Refractive Index | 1.617 | [1] |
| LogP | 4.48 | [1] |
Note: The data presented in this table are predicted values and should be confirmed through experimental analysis for any critical applications.
Experimental Data (Not Available)
A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined data for the following key physical characteristics of this compound powder:
-
Appearance: (e.g., color, crystalline form)
-
Melting Point:
-
Solubility: (in various solvents)
The absence of this empirical data highlights a knowledge gap for this particular compound and underscores the necessity for experimental characterization.
General Experimental Protocols for Physical Characterization
For researchers intending to characterize this compound powder, the following standard experimental protocols are recommended.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination
This standard method involves introducing a small, finely powdered sample of the compound into a capillary tube and heating it in a calibrated melting point apparatus.
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a powdered solid.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application in drug delivery systems. The principle of "like dissolves like" is a useful preliminary guide, suggesting that non-polar compounds are more likely to dissolve in non-polar solvents and vice-versa.
Methodology: Qualitative and Quantitative Solubility Assessment
A systematic approach involves testing the solubility of a small, accurately weighed amount of the compound in a measured volume of a range of solvents with varying polarities.
Logical Relationship: Solubility Testing Strategy
Caption: A systematic approach for determining compound solubility.
Signaling Pathways and Further Research
Currently, there is no information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The triphenyl structural motif is present in various pharmacologically active compounds, suggesting that this molecule could be of interest for biological screening. Future research should focus on the experimental determination of its physical properties, followed by an evaluation of its biological effects to elucidate any potential mechanisms of action.
References
A Comprehensive Review of Substituted Butyramides: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted butyramides, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These molecules, characterized by a core butyramide structure with various substituents, have shown promise in a range of therapeutic areas, including neurology, oncology, and infectious diseases. This technical guide provides a comprehensive review of the current literature on substituted butyramides, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across different biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising chemical scaffold.
Anticonvulsant Activity of Substituted Butyramides
A significant area of investigation for substituted butyramides has been in the treatment of epilepsy. Several derivatives have demonstrated potent anticonvulsant effects in preclinical models.
Synthesis of Anticonvulsant Substituted Butyramides
The synthesis of these compounds often involves multi-step reactions, including the formation of amide bonds and the introduction of various substituents. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of N-Substituted Butyramides
A common method for the synthesis of N-substituted butyramides involves the reaction of butyryl chloride with a primary or secondary amine.
-
Materials: Butyryl chloride, appropriate substituted amine, anhydrous dichloromethane (DCM), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted butyramide.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
SAR studies have revealed key structural features that contribute to the anticonvulsant activity of substituted butyramides. For instance, in the case of 4-substituted pyrrolidone butanamides, the following observations have been made[1]:
-
The carboxamide moiety is essential for affinity to the synaptic vesicle protein 2A (SV2A), a key target for some antiepileptic drugs.
-
An (S)-configuration of the ethyl group at the alpha position to the carboxamide is preferred.
-
The 2-oxopyrrolidine ring is favored over acyclic or other cyclic analogues.
-
Substitution at the 4-position of the lactam ring with small, hydrophobic groups can enhance both in vitro and in vivo potency.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant efficacy of substituted butyramides is typically evaluated using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The median effective dose (ED₅₀) is a common metric used to quantify potency.
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides | MES (ip) | Varies | [2] |
| 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides | scPTZ (ip) | Varies | [2] |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Audiogenic Mice | ~10x more potent than levetiracetam | [1] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test [2][3][4][5]
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.
-
After a predetermined period (e.g., 30 or 60 minutes) to allow for drug absorption, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline or local anesthetic is applied to the eyes before electrode placement to ensure good contact and reduce discomfort.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose and determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
-
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.
-
Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g.
-
Materials: Pentylenetetrazole (PTZ) solution in saline.
-
Procedure:
-
Administer the test compound (i.p. or p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.
-
After a specified time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observe the mice for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and body).
-
Protection is defined as the absence of clonic seizures for a specified duration.
-
Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.
-
Signaling Pathway: GABA-Mediation in Anticonvulsant Activity
Some substituted butyramides are thought to exert their anticonvulsant effects through the modulation of the GABAergic system. The promising activity of certain compounds in the subcutaneous picrotoxin (scPIC) screen, a model sensitive to GABA-A receptor antagonists, suggests the involvement of GABA-mediation[2].
Diagram 1: Proposed GABA-mediated anticonvulsant mechanism.
Histone Deacetylase (HDAC) Inhibition
Certain substituted butyramides have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer.
Synthesis of Butyramide-Based HDAC Inhibitors
The synthesis of these inhibitors often involves coupling a butyric acid derivative, which acts as the zinc-binding group, to a "linker" and a "cap" group that interacts with the surface of the enzyme.
Structure-Activity Relationship (SAR) for HDAC Inhibition
Key SAR findings for butyrate and its derivatives as HDAC inhibitors include[3]:
-
Chain Length: Non-branching short-chain fatty acids with three to five carbons are generally the most potent HDAC inhibitors.
-
Branching: Branching of the carbon chain tends to decrease HDAC inhibitory activity.
-
Zinc-Binding Group: The carboxylic acid or a hydroxamic acid moiety is crucial for chelating the zinc ion in the active site of the HDAC enzyme.
Quantitative Data: HDAC Inhibitory Activity
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target(s) | IC₅₀ (mM) | Reference |
| Sodium Butyrate | HDAC1, 2, 7 | 0.3, 0.4, 0.3 | [6] |
| Phenylbutyrate | HDACs | Varies | [3] |
| Valproic Acid | HDACs | Varies | [3] |
Experimental Protocol: In Vitro HDAC Inhibition Assay [7]
A common method to assess HDAC inhibitory activity involves using a fluorogenic substrate and nuclear extracts from cell lines like HeLa, which contain a mixture of HDAC isoforms.
-
Materials: HeLa cell nuclear extract, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, trypsin, trichostatin A (TSA) as a positive control, multi-well plates (e.g., 96-well black plates).
-
Procedure:
-
In a 96-well plate, add the HeLa nuclear extract to the assay buffer.
-
Add various concentrations of the test compound (substituted butyramide) to the wells. Include wells with a known HDAC inhibitor (e.g., TSA) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow for the interaction between the compounds and the enzymes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Allow the deacetylation reaction to proceed at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution containing trypsin and TSA. Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC), while TSA inhibits any further HDAC activity.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Signaling Pathway: HDAC Inhibition and Gene Expression
HDAC inhibitors, including substituted butyramides, function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.
Diagram 2: Mechanism of HDAC inhibition by substituted butyramides.
Anti-inflammatory and Antimicrobial Activities
Recent research has also explored the potential of substituted butyramides as anti-inflammatory and antimicrobial agents.
Synthesis of Anti-inflammatory and Antimicrobial Butyramides
The synthetic strategies for these derivatives are similar to those for other substituted butyramides, often involving the amidation of butyric acid or its derivatives with various amines containing heterocyclic or aromatic moieties.
Quantitative Data: Anti-inflammatory and Antimicrobial Activities
The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators, while antimicrobial activity is often determined by the minimum inhibitory concentration (MIC).
| Compound Class | Biological Activity | Target/Organism | Quantitative Data (IC₅₀/MIC) |
| Phenylalanine butyramide | Anti-inflammatory | - | -15.7% erythema index reduction |
| Substituted Butyramides | Antimicrobial | Staphylococcus aureus | Varies |
| Substituted Butyramides | Antimicrobial | Escherichia coli | Varies |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Inflammation)
This assay evaluates the ability of a compound to reduce the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
-
Cells: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Materials: Lipopolysaccharide (LPS) from E. coli, cell culture medium, test compounds, ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a vehicle control group with LPS but no test compound.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, sterile 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the plate. Include a positive control well (microorganism and broth, no compound) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow: Screening for Novel Antimicrobial Butyramides
The discovery of new antimicrobial agents often follows a systematic screening process.
Diagram 3: Workflow for antimicrobial screening of substituted butyramides.
Conclusion
Substituted butyramides represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their potential as anticonvulsants, HDAC inhibitors, and anti-inflammatory and antimicrobial agents makes them a compelling area for further research and development. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate the design and evaluation of novel substituted butyramide derivatives with enhanced potency and selectivity. Future investigations should continue to explore the diverse therapeutic applications of this versatile class of molecules, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: 2,3,4-Triphenylbutyramide as a Fluorescent Probe
Introduction
Extensive research into the applications of 2,3,4-Triphenylbutyramide as a fluorescent probe has yielded insufficient data to fully characterize its properties and establish detailed protocols for its use. Literature searches did not provide specific information on the synthesis, photophysical properties, or established applications of this particular compound as a fluorescent probe for researchers, scientists, and drug development professionals.
The field of fluorescent probes is rich with a variety of compounds, and often, structurally similar molecules can exhibit interesting photophysical behaviors. While direct information on this compound is not available, related research on triphenylamine-based fluorescent probes suggests that the triphenyl motif can contribute to desirable optical properties. These probes are noted for their distinctive optoelectronic characteristics and are often employed in molecular imaging and diagnostics.
Further investigation and de novo studies would be required to ascertain the potential of this compound as a fluorescent probe. This would involve its synthesis, a thorough characterization of its absorption and emission spectra, determination of its quantum yield and lifetime, and an evaluation of its sensitivity and selectivity towards any specific analytes or cellular components.
Below are generalized protocols and considerations that would be essential for evaluating any new candidate fluorescent probe, which could be adapted for this compound should it be synthesized and characterized in the future.
I. General Workflow for Characterizing a Novel Fluorescent Probe
This section outlines a typical experimental workflow for assessing the suitability of a new compound, such as this compound, as a fluorescent probe.
Figure 1. A generalized experimental workflow for the development and validation of a novel fluorescent probe.
II. Hypothetical Photophysical Properties
Should this compound be found to possess fluorescent properties, its photophysical data would be summarized as follows. The values presented here are placeholders and would need to be determined experimentally.
| Property | Value (Hypothetical) |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.60 |
| Fluorescence Lifetime (τ) | 5.2 ns |
| Stokes Shift | 100 nm |
III. Protocols for Evaluation
The following are generalized experimental protocols that would be necessary to characterize a new fluorescent probe.
A. Synthesis and Characterization
As no synthesis protocol for this compound is readily available in the context of fluorescent probes, a synthetic route would need to be developed. A potential, though unverified, approach could involve the amidation of 2,3,4-triphenylbutyric acid.
Protocol 1: General Amidation of a Carboxylic Acid
-
Dissolve 2,3,4-triphenylbutyric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Photophysical Measurements
Protocol 2: Determination of Absorption and Emission Spectra
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the emission spectrum.
-
To minimize inner filter effects, ensure the absorbance of the solution at the excitation wavelength is below 0.1.
C. Cellular Imaging
Protocol 3: General Protocol for Live Cell Imaging
-
Culture cells (e.g., HeLa or HEK293) on glass-bottom dishes or coverslips to an appropriate confluency.
-
Prepare a stock solution of the fluorescent probe in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Figure 2. A simplified workflow for a typical live cell imaging experiment using a fluorescent probe.
While this compound has not been documented as a fluorescent probe, the provided general framework outlines the necessary steps to synthesize, characterize, and evaluate its potential in this application. The successful development of any new fluorescent probe requires rigorous experimental validation of its photophysical properties and its utility in relevant biological systems. Researchers interested in this specific compound are encouraged to undertake these foundational studies to determine its viability as a novel research tool.
Application Notes and Protocols: Synthesis of 2,4,6-Triarylpyrimidines
Introduction
While the specific compound 2,3,4-triphenylbutyramide is not well-documented in synthetic organic chemistry literature, this document provides detailed protocols for the synthesis of 2,4,6-triarylpyrimidines, a class of compounds with significant applications in medicinal chemistry and materials science. The following protocols are based on a one-pot, multi-component reaction strategy, which is a cornerstone of modern organic synthesis for the efficient construction of complex molecules. This approach is highly relevant for researchers, scientists, and drug development professionals.
The synthesis of 2,4,6-triarylpyrimidines can be achieved through a microwave-assisted, Lewis acid-catalyzed reaction of commercially available acetophenones and benzaldehydes, using hexamethyldisilazane (HMDS) as a nitrogen source.[1][2] This methodology allows for the efficient and selective synthesis of a variety of substituted pyrimidine derivatives.
Data Presentation
The following table summarizes the yields for the synthesis of various 2,4,6-triarylpyrimidine derivatives using a microwave-assisted, one-pot reaction.[1][2]
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 2,4,6-Triphenylpyrimidine | 78 |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,6-diphenylpyrimidine | 58 |
| 3 | 4-Methylacetophenone | Benzaldehyde | 4-(p-Tolyl)-2,6-diphenylpyrimidine | 64 |
| 4 | Acetophenone | 2-Furaldehyde | 2-(Furan-2-yl)-4,6-diphenylpyrimidine | 56 |
| 5 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | 58 |
| 6 | 3-Chloroacetophenone | 3-Chlorobenzaldehyde | 2,4-Bis(3-chlorophenyl)-6-phenylpyrimidine | 60 |
| 7 | 2-Methylacetophenone | Benzaldehyde | 2-(o-Tolyl)-4,6-diphenylpyrimidine | 54 |
Experimental Protocols
General Procedure for the Synthesis of 2,4,6-Triarylpyrimidines [1][2]
This protocol describes the general method for the synthesis of 2,4,6-triarylpyrimidines via a microwave-assisted, multi-component reaction.
Materials:
-
Substituted acetophenone (4.0 mmol)
-
Substituted benzaldehyde (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (14.4 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.5 mmol)
-
Toluene (2.0 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
35 mL microwave vial
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a dry 35 mL microwave vial, add the substituted acetophenone (4.0 mmol), substituted benzaldehyde (4.0 mmol), hexamethyldisilazane (14.4 mmol), boron trifluoride diethyl etherate (0.5 mmol), and toluene (2.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the crude product mixture to a 100 mL round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,4,6-triarylpyrimidine.
Characterization Data for 2,4,6-Triphenylpyrimidine: [1][2]
-
Yield: 78%
-
Appearance: Colorless solid
-
Melting Point: 191–192 °C
-
¹H NMR (500 MHz, CDCl₃): δ 8.76 (d, J = 8.0 Hz, 2H), 8.33–8.27 (m, 4H), 8.02 (s, 1H), 7.62–7.51 (m, 9H).
-
¹³C NMR (125 MHz, CDCl₃): δ 164.70 (2C), 164.46, 138.13, 137.50 (2C), 130.74 (2C), 130.60, 128.87 (4C), 128.45 (2C), 128.41 (2C), 127.25 (4C), 110.25.
Visualizations
References
Application Notes and Protocols for the Functionalization of 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and proposed protocols for the functionalization of 2,3,4-Triphenylbutyramide, a complex scaffold with potential applications in medicinal chemistry and materials science. Due to the absence of direct literature precedents for the functionalization of this specific molecule, this guide outlines plausible synthetic strategies based on established methodologies for the modification of structurally related compounds. The protocols provided are intended as a starting point for experimental investigation and will require optimization.
Introduction
This compound presents a unique structural motif characterized by a flexible four-carbon aliphatic chain bearing three phenyl substituents and a terminal primary amide. The strategic placement of these bulky phenyl groups suggests potential for creating molecules with specific three-dimensional conformations, which could be of interest in the design of bioactive compounds or novel materials. Functionalization of this scaffold would allow for the modulation of its physicochemical properties, such as solubility, lipophilicity, and receptor-binding capabilities.
This document outlines two primary avenues for functionalization:
-
Modification of the Phenyl Rings: Introducing substituents onto the aromatic rings.
-
Modification of the Butyramide Core: Altering the amide functionality or the aliphatic backbone.
Proposed Synthesis of the this compound Scaffold
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Synthesis of 2,3,4-Triphenylbutanoic Acid (Hypothetical)
-
Synthesis of 1,2,3-Triphenylpropene: A Wittig reaction between phenylacetaldehyde and benzyltriphenylphosphonium chloride.
-
Hydroboration-Oxidation: Conversion of the alkene to 1,2,3-triphenylpropan-1-ol.
-
Oxidation: Oxidation of the alcohol to 2,3-diphenylpropanoic acid.
-
Alkylation and Nitrile Formation: Reaction of 2,3-diphenylpropanoic acid with a strong base (e.g., LDA) followed by reaction with phenylacetonitrile.
-
Hydrolysis and Decarboxylation: Conversion of the resulting cyanobutanoic acid derivative to 2,3,4-triphenylbutyronitrile.
-
Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to yield 2,3,4-triphenylbutanoic acid.
Experimental Protocol: Amidation of 2,3,4-Triphenylbutanoic Acid
-
Acid Chloride Formation: To a solution of 2,3,4-triphenylbutanoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by IR spectroscopy).
-
Amidation: The crude acid chloride is then slowly added to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. The resulting precipitate of this compound is collected by filtration, washed with cold water, and recrystallized.
Functionalization of the Phenyl Rings
Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the three phenyl rings. The directing effects of the alkyl chain will likely lead to a mixture of ortho- and para-substituted products.
Workflow for Phenyl Ring Functionalization:
Caption: Strategies for functionalizing the phenyl rings of this compound.
Table 1: Proposed Conditions for Phenyl Ring Functionalization
| Reaction | Reagents | Typical Conditions | Expected Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 °C to rt | Mono-, di-, and tri-nitro derivatives |
| Bromination | Br₂, FeBr₃ | rt | Mono-, di-, and tri-bromo derivatives |
| Chlorination | Cl₂, AlCl₃ | rt | Mono-, di-, and tri-chloro derivatives |
| Acylation | RCOCl, AlCl₃ | 0 °C to rt | Acylated derivatives |
| Alkylation | RCl, AlCl₃ | 0 °C to rt | Alkylated derivatives |
Experimental Protocol: Nitration of this compound (Illustrative)
-
Dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the different nitro-isomers.
Functionalization of the Butyramide Core
The amide group and the aliphatic backbone offer several handles for modification.
Workflow for Butyramide Core Functionalization:
Caption: Potential modifications of the butyramide functional group.
Table 2: Proposed Reactions for Modifying the Butyramide Core
| Reaction | Reagents | Typical Conditions | Product |
| Amide Reduction | LiAlH₄ in THF | Reflux | 2,3,4-Triphenylbutan-1-amine |
| Amide Hydrolysis | Aq. HCl or Aq. NaOH | Reflux | 2,3,4-Triphenylbutanoic Acid |
| Hofmann Rearrangement | Br₂, NaOH, H₂O | 0 °C to reflux | 1,2,3-Triphenylpropan-1-amine |
Experimental Protocol: Reduction of this compound to 2,3,4-Triphenylbutan-1-amine
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography or distillation under reduced pressure.
Potential Signaling Pathways and Biological Applications
While no specific biological activity has been reported for this compound, its structural features suggest potential interactions with various biological targets. The triphenylmethane scaffold, for instance, is a known pharmacophore in some antiviral and anticancer agents. The butyrate moiety is a short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity. The combination of these features in a single molecule could lead to novel pharmacological profiles.
Hypothetical Signaling Pathway Involvement:
Caption: Hypothetical signaling pathways potentially modulated by this compound derivatives.
Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological activity and the associated signaling pathways.
Conclusion
The functionalization of this compound offers a promising avenue for the development of novel molecules with potential applications in medicinal chemistry and materials science. This document provides a foundational guide for initiating such investigations, including proposed synthetic routes and functionalization protocols. The experimental conditions outlined herein will likely require optimization for this specific substrate. Careful characterization of all intermediates and final products using standard analytical techniques (NMR, MS, IR) is crucial for successful research in this area.
Application Notes and Protocols for 2,3,4-Triphenylbutyramide in Material Science
Disclaimer: Extensive literature searches did not yield specific data on the application of 2,3,4-Triphenylbutyramide in material science. The following application notes and protocols are therefore based on the known properties and applications of structurally related compounds, particularly those containing multiple phenyl groups, such as triphenylamine (TPA) derivatives.[1] This document is intended to provide a hypothetical framework for researchers interested in exploring the potential of this and similar molecules.
Application Notes: Potential Applications in Material Science
The structural motif of multiple phenyl groups in a molecule is a common feature in various functional organic materials. Based on analogies with compounds like triphenylamine and other multi-phenylated structures, this compound could be investigated for the following applications:
-
Organic Electronics: Molecules containing triphenylamine are well-known for their photoactive and electroactive properties, often serving as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3] The triphenyl groups in this compound could potentially impart similar charge-transport capabilities. The non-planar, propeller-like structure of such triphenyl moieties can reduce intermolecular interactions and crystallization, which is beneficial for forming stable amorphous films.[1]
-
High-Performance Polymers: The incorporation of rigid aromatic groups like phenyl rings into a polymer backbone can enhance thermal stability and mechanical strength. While this compound is a small molecule, it could serve as a monomer or a pendant group in the synthesis of novel polyamides or other polymers. Triphenylamine-containing polymers are noted for their excellent thermal stability.[1]
-
Luminescent Materials: Many conjugated polymers and molecules with multiple aromatic rings exhibit fluorescence. Depending on the electronic properties and conjugation within the molecule, this compound or its derivatives could be explored as blue-light emitting materials, a common application for wide-gap polymer semiconductors incorporating substituted triphenylamine units.[4]
Data Presentation: Projected Properties
The following table summarizes the hypothetical properties of this compound relevant to material science, based on data from analogous triphenyl-substituted compounds. These are projected values and would require experimental verification.
| Property | Projected Characteristic | Rationale / Analogy |
| Thermal Stability | High decomposition temperature (>350 °C) | Triphenylamine-based polymers exhibit high thermal stability, with mass loss often starting above 400°C.[1] |
| Optical Properties | Absorption in the UV region (approx. 300-350 nm), potential for blue fluorescence. | Triphenylamine itself has an absorption maximum around 300 nm. The emission properties would depend on the final, potentially conjugated, structure.[2] |
| Electrochemical Properties | HOMO level around -5.2 to -5.6 eV. | This energy range is typical for triphenylamine derivatives, making them suitable for hole injection/transport in organic electronic devices.[1][4] |
| Solubility | Soluble in common organic solvents like chloroform, toluene, and THF. | The non-planar structure imparted by the phenyl groups is expected to enhance solubility compared to planar aromatic compounds, facilitating solution-based processing.[1][4] |
| Morphology | Likely to form amorphous films. | The propeller shape of triphenyl groups tends to inhibit crystallization, leading to morphologically stable amorphous states beneficial for thin-film devices.[1] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol outlines a plausible, multi-step synthetic route for this compound based on established organic chemistry reactions.
Step 1: Synthesis of 2,3-Diphenylpropiophenone (Chalcone derivative)
-
In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the mixture at room temperature until a precipitate forms (typically several hours).
-
Filter the solid product, wash with cold ethanol, and dry to yield the chalcone derivative.
Step 2: Michael Addition to form 2,3,4-Triphenyl-4-oxobutyronitrile
-
Dissolve the chalcone from Step 1 in a suitable solvent like ethanol or THF.
-
Add sodium cyanide (NaCN) or another cyanide source (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst if needed.
-
Stir the reaction at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup and extract the product with an organic solvent. Dry and purify by column chromatography.
Step 3: Hydrolysis and Decarboxylation to 2,3,4-Triphenylbutyric Acid
-
Reflux the nitrile product from Step 2 in a strong acidic solution (e.g., a mixture of sulfuric acid, acetic acid, and water).
-
This step will hydrolyze the nitrile to a carboxylic acid and the ketone to an alcohol, which may then be reduced or eliminated/rearranged depending on conditions. A more controlled approach would be a selective hydrolysis followed by a separate reduction step.
-
Alternative to Step 2 & 3: A Reformatsky or Grignard reaction with a suitable phenyl-containing nucleophile on a precursor could also be explored to build the carbon skeleton.
Step 4: Amidation to this compound
-
Dissolve the 2,3,4-Triphenylbutyric acid (1 equivalent) in an anhydrous solvent like dichloromethane or acetonitrile.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).[5]
-
Add an amine source, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride with a non-nucleophilic base (e.g., triethylamine).[6][7]
-
Stir the reaction at room temperature for 5-24 hours, monitoring by TLC.[8]
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid and base, dry the organic layer, and purify the final product by recrystallization or column chromatography.
Protocol 2: General Protocol for Novel Material Characterization
Once synthesized, the this compound would be characterized using standard techniques for organic materials.[9][10][11]
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a deuterated solvent (e.g., CDCl₃) to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the elemental composition.
-
-
Purity Analysis:
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine the decomposition temperature (Td), an indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): Heat and cool the sample to identify the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the material's amorphous or crystalline nature.
-
-
Optical and Electrochemical Properties:
-
UV-Visible Spectroscopy: Dissolve the sample in a suitable solvent (e.g., THF or chloroform) to measure the absorption spectrum and determine the optical bandgap.
-
Photoluminescence Spectroscopy: Excite the sample at its absorption maximum to measure the emission spectrum.
-
Cyclic Voltammetry (CV): Analyze a thin film of the material on an electrode to determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.
-
Mandatory Visualization
Caption: A potential workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Triphenylbutyramide is a synthetic compound with a complex chemical structure suggesting potential interactions with various biological targets. While specific high-throughput screening (HTS) data for this compound is not extensively published, its structural motifs—a butyramide core and multiple phenyl groups—indicate possible activity in pathways regulated by nuclear receptors or enzymes involved in cell signaling. Butyramide derivatives have been noted for their potential as histone deacetylase (HDAC) inhibitors and for their growth-inhibitory effects.[1][2] Concurrently, compounds with triphenyl structures have demonstrated the ability to modulate nuclear receptors such as RXR and PPARγ.[3]
This document presents a hypothetical high-throughput screening application for this compound as a modulator of a hypothetical nuclear receptor, "NR-X," which is implicated in a cancer-related signaling pathway. The provided protocols and data are illustrative and intended to serve as a template for the design and execution of HTS assays for novel compounds like this compound.
Hypothetical Signaling Pathway of Nuclear Receptor X (NR-X)
The following diagram illustrates the hypothetical signaling pathway of NR-X. In this model, the activation of NR-X by a ligand leads to the transcription of target genes that suppress tumor growth.
Caption: Hypothetical NR-X signaling pathway.
High-Throughput Screening Assay for NR-X Modulators
A cell-based reporter gene assay is a robust method for identifying modulators of nuclear receptors in a high-throughput format. This assay utilizes a cell line engineered to express NR-X and a reporter gene (e.g., luciferase) under the control of an NR-X response element. Activation of NR-X by a compound like this compound will drive the expression of the reporter gene, producing a measurable signal.
Experimental Workflow
The following diagram outlines the experimental workflow for the HTS assay.
Caption: HTS experimental workflow.
Experimental Protocols
1. Cell Culture and Plating:
-
Cell Line: HEK293 cells stably expressing human NR-X and a luciferase reporter construct with an NR-X response element.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/mL Hygromycin B).
-
Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate using an automated liquid handler.
-
Incubate the plates for 4-6 hours at 37°C to allow cells to attach.
-
2. Compound Preparation and Addition:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Controls:
-
Positive Control: A known NR-X agonist at a concentration that gives a maximal response (e.g., 10 µM).
-
Negative Control: 0.1% DMSO in culture medium.
-
-
Protocol:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for dose-response analysis.
-
Further dilute the compounds and controls in culture medium to a 2X final concentration.
-
Add 25 µL of the 2X compound or control solutions to the appropriate wells of the cell plates. The final DMSO concentration should not exceed 0.1%.
-
3. Incubation and Signal Detection:
-
Protocol:
-
Incubate the assay plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 15 minutes.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.
-
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 being excellent for HTS. |
| Signal-to-Background (S/B) | 15 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (CV%) | < 10% | The percentage of the standard deviation relative to the mean for control wells. |
Table 2: Dose-Response of this compound on NR-X Activation
| Concentration (µM) | Luminescence (RLU) | % Activation (Normalized) |
| 100 | 145,000 | 95.0 |
| 30 | 138,000 | 90.0 |
| 10 | 120,000 | 78.0 |
| 3 | 85,000 | 55.0 |
| 1 | 45,000 | 29.0 |
| 0.3 | 20,000 | 13.0 |
| 0.1 | 12,000 | 8.0 |
| 0 (DMSO) | 10,000 | 0.0 |
| EC50 (µM) | 4.5 | Concentration for 50% maximal activation. |
Conclusion
The provided application notes and protocols outline a hypothetical but scientifically plausible approach for the high-throughput screening of this compound as a modulator of the hypothetical nuclear receptor NR-X. The detailed workflows, protocols, and data tables serve as a comprehensive guide for researchers and scientists in the field of drug discovery to design and implement similar HTS campaigns for novel chemical entities. The robust performance metrics of the hypothetical assay (Z' > 0.5, high S/B ratio) demonstrate its suitability for large-scale screening. The dose-response data for this compound indicates its potential as a potent activator of NR-X, warranting further investigation in secondary assays and lead optimization studies.
References
- 1. Butyramide - Wikipedia [en.wikipedia.org]
- 2. Butyramide and monobutyrin: growth inhibitory and differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Activity of Group 15 Compounds Possessing Triphenyl Substituent for the RXR and PPARγ Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Detection of 2,3,4-Triphenylbutyramide
These application notes provide a comprehensive overview of a proposed analytical method for the sensitive and selective detection and quantification of 2,3,4-Triphenylbutyramide in biological matrices. The described methodology is based on the principles of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful analytical tool for the analysis of organic molecules in complex samples.[1] This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical research. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control. This document outlines a detailed protocol for a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. LC-MS/MS offers high sensitivity and selectivity, making it a suitable technique for analyzing compounds in complex biological matrices.[1][2]
Methodology
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) protocol is proposed for the efficient extraction of this compound from plasma samples.[3] This sample preparation step aims to remove proteins and other interfering substances.
Protocol:
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound).
-
Add 500 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE), for extraction.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to achieve a good peak shape and separation from potential interferences. A reversed-phase C18 column is a common choice for the separation of non-polar to moderately polar compounds.[3][4]
Table 1: LC Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2] The instrument is typically operated in positive electrospray ionization (ESI) mode.
Table 2: MS Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard (Hypothetical Values)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 314.2 | 195.1 | 25 |
| Internal Standard | 319.2 | 200.1 | 25 |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are hypothetical and would need to be determined during method validation.
Table 4: Quantitative Performance Data (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol for Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
Calibration Curve: Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank plasma.
-
Sample Processing: Process the calibration standards and QC samples along with the unknown samples using the liquid-liquid extraction protocol described above.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of the analytical method in drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,3,4-Triphenylbutyramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Triphenylbutyramide is a compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various matrices for purity assessment, stability studies, and pharmacokinetic analysis. This application note provides a comprehensive guide to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Physicochemical Properties (Predicted)
Due to the lack of specific experimental data for this compound, its physicochemical properties are predicted based on its chemical structure, which is characterized by a neutral amide group and three phenyl rings.
-
pKa: Amides are generally neutral and do not possess a readily ionizable proton, thus they are not expected to have a pKa in the typical aqueous pH range used for HPLC.[1]
-
logP (Octanol-Water Partition Coefficient): The presence of three phenyl groups suggests that the molecule is highly hydrophobic, leading to a high logP value. This indicates strong retention in reversed-phase chromatography.
-
UV Absorption: The phenyl groups are chromophores that will absorb UV light. The expected wavelength of maximum absorbance (λmax) is likely to be in the range of 220-280 nm. A common starting wavelength for detection of aromatic compounds is 254 nm.[2]
Experimental Protocols
A systematic approach to HPLC method development is essential for achieving a robust and reliable separation.[3] The following protocols outline the steps for developing a method for this compound.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile. From the stock solution, prepare working standards of lower concentrations by diluting with the mobile phase.
-
Sample Solution: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.
2. Initial Chromatographic Conditions (Scouting Gradient)
The initial step in method development is to perform a "scouting" gradient run to determine the approximate retention time and elution behavior of the analyte.[4]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for hydrophobic compounds.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Method Optimization
Based on the results of the scouting gradient, the method can be optimized to achieve the desired resolution, peak shape, and run time.
-
Mobile Phase Composition:
-
Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides better peak shape for aromatic compounds.
-
pH: Since this compound is a neutral compound, the pH of the mobile phase is not expected to significantly affect its retention.[6][7] However, using a small amount of acidifier like 0.1% formic acid can improve peak shape and reproducibility.
-
-
Column Chemistry: If the peak shape is poor on a C18 column, consider alternative stationary phases such as a C8 or a phenyl-hexyl column for different selectivity.
-
Isocratic vs. Gradient Elution: If the scouting gradient shows a single, well-resolved peak, an isocratic method can be developed for simplicity and faster run times. The optimal isocratic mobile phase composition can be estimated from the gradient retention time.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence the retention time and peak shape.[8]
Data Presentation
The following table summarizes hypothetical data from the method development process, illustrating the effect of different chromatographic conditions on the retention time, peak asymmetry, and theoretical plates for this compound.
| Condition ID | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Asymmetry | Theoretical Plates |
| 1 | C18 (150x4.6mm, 5µm) | 70% ACN in Water | 1.0 | 8.5 | 1.2 | 8500 |
| 2 | C18 (150x4.6mm, 5µm) | 80% ACN in Water | 1.0 | 5.2 | 1.1 | 9200 |
| 3 | C18 (150x4.6mm, 5µm) | 70% MeOH in Water | 1.0 | 10.2 | 1.4 | 7800 |
| 4 | C8 (150x4.6mm, 5µm) | 70% ACN in Water | 1.0 | 6.8 | 1.1 | 8900 |
| 5 | C18 (150x4.6mm, 5µm) | 70% ACN in Water + 0.1% FA | 1.0 | 8.3 | 1.0 | 9500 |
ACN: Acetonitrile, MeOH: Methanol, FA: Formic Acid
Mandatory Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Factors Influencing HPLC Separation.
This application note provides a starting point for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The proposed methodology, based on general principles of reversed-phase chromatography for neutral, hydrophobic compounds, should be further optimized and validated according to the specific requirements of the analysis and regulatory guidelines. The provided workflow and logical diagrams offer a visual guide to the method development process and the interplay of various chromatographic parameters.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. HPLC Analysis of Amides on Discovery® RP-Amide C16 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Reversed-Phase of Neutral Analytes | Separation Science [sepscience.com]
- 8. iosrphr.org [iosrphr.org]
Application Note: LC-MS/MS Analysis of 2,3,4-Triphenylbutyramide and its Putative Metabolites in Human Plasma
Introduction
2,3,4-Triphenylbutyramide is a novel synthetic compound with potential therapeutic applications. Understanding its metabolic fate is crucial for its development as a safe and effective drug. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its putative metabolites in human plasma. The described protocol is intended for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.
Due to the limited availability of specific studies on this compound metabolism, this document presents a generalized methodology based on established principles of analyzing small molecule drugs and their metabolites. The proposed metabolites are hypothetical and based on common metabolic pathways.
Metabolic Pathway
The metabolism of xenobiotics like this compound typically involves Phase I and Phase II reactions to increase their polarity and facilitate excretion. Phase I reactions often introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules.
A putative metabolic pathway for this compound is outlined below. The primary proposed Phase I metabolic routes are hydroxylation of one of the phenyl rings and N-dealkylation. The resulting hydroxylated metabolite can then undergo Phase II glucuronidation.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow
A streamlined experimental workflow is essential for reproducible and high-throughput analysis. The following diagram illustrates the key steps from sample collection to data analysis.
Protocol for the Proposed Scale-Up Synthesis of 2,3,4-Triphenylbutyramide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,4-Triphenylbutyramide is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Its structural complexity, featuring multiple phenyl groups, presents unique challenges and opportunities for chemical synthesis and modification. While specific biological activities and signaling pathways are still under investigation, its structural motifs are found in various biologically active molecules. This document provides a proposed protocol for the laboratory-scale synthesis and a framework for scaling up the production of this compound. The outlined procedures are based on established principles of organic synthesis due to the absence of specific literature for this exact molecule.
Proposed Synthesis and Scale-Up
The synthesis of this compound can be conceptually approached through a multi-step process. A plausible route involves the formation of a key intermediate, 2,3,4-triphenylbutyric acid, followed by its conversion to the final amide product. This section details a hypothetical protocol for both a laboratory-scale synthesis (1 g) and a scaled-up version (10 g), with projected yields and purity.
Table 1: Summary of Quantitative Data for Synthesis Protocol
| Parameter | Laboratory Scale (1 g) | Pilot Scale (10 g) |
| Starting Material (Diphenylacetonitrile) | Molar Equivalent: 1.0 | Molar Equivalent: 1.0 |
| Starting Material (Styrene Oxide) | Molar Equivalent: 1.1 | Molar Equivalent: 1.1 |
| Reagent (Sodium Hydride) | Molar Equivalent: 1.2 | Molar Equivalent: 1.2 |
| Intermediate (2,3,4-Triphenylbutyronitrile) Yield | ~75% (projected) | ~70% (projected) |
| Final Product (this compound) Yield | ~80% from nitrile (projected) | ~75% from nitrile (projected) |
| Overall Yield | ~60% (projected) | ~53% (projected) |
| Purity (HPLC) | >98% | >98% |
| Reaction Time (Step 1) | 4 hours | 6 hours |
| Reaction Time (Step 2) | 12 hours | 18 hours |
| Reaction Time (Step 3) | 3 hours | 5 hours |
Experimental Protocols
Step 1: Synthesis of 2,3,4-Triphenylbutyronitrile (Intermediate)
This step involves the nucleophilic attack of the carbanion generated from diphenylacetonitrile on styrene oxide.
Materials:
-
Diphenylacetonitrile
-
Styrene Oxide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Laboratory Scale (1 g final product projection):
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion, ~0.25 g).
-
Wash the sodium hydride with hexanes (3 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (20 mL).
-
Slowly add a solution of diphenylacetonitrile (~1.2 g) in anhydrous THF (10 mL) to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of styrene oxide (~0.75 mL) in anhydrous THF (5 mL) dropwise.
-
Let the reaction warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2,3,4-triphenylbutyronitrile.
Pilot Scale (10 g final product projection):
-
To a dry 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion, ~2.5 g).
-
Wash the sodium hydride with hexanes (3 x 50 mL).
-
Add anhydrous THF (200 mL).
-
Slowly add a solution of diphenylacetonitrile (~12 g) in anhydrous THF (100 mL) via the dropping funnel at 0 °C.
-
Stir at room temperature for 30 minutes.
-
Cool to 0 °C and add a solution of styrene oxide (~7.5 mL) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Carefully quench with 1 M HCl at 0 °C.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Step 2: Hydrolysis to 2,3,4-Triphenylbutyric Acid
This step involves the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.
Materials:
-
2,3,4-Triphenylbutyronitrile
-
Sulfuric Acid (concentrated)
-
Water
-
Sodium Hydroxide (10% solution)
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether
Laboratory Scale:
-
In a 50 mL round-bottom flask, dissolve the purified 2,3,4-triphenylbutyronitrile (~1.5 g) in a mixture of water (5 mL) and concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Make the solution basic by adding 10% sodium hydroxide solution.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted nitrile.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2,3,4-triphenylbutyric acid.
Pilot Scale:
-
In a 500 mL round-bottom flask, combine 2,3,4-triphenylbutyronitrile (~15 g) with water (50 mL) and concentrated sulfuric acid (50 mL).
-
Reflux the mixture for 18 hours.
-
Cool and pour onto crushed ice.
-
Basify with 10% sodium hydroxide solution.
-
Wash with diethyl ether (2 x 200 mL).
-
Acidify the aqueous phase with concentrated HCl.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Amidation to this compound
This final step converts the carboxylic acid to the amide.
Materials:
-
2,3,4-Triphenylbutyric Acid
-
Thionyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (concentrated)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Laboratory Scale:
-
Suspend 2,3,4-triphenylbutyric acid (~1 g) in anhydrous DCM (20 mL).
-
Add thionyl chloride (~0.3 mL) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.
-
Bubble ammonia gas through the solution or add concentrated ammonia solution (~2 mL) dropwise.
-
Stir for 1 hour at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.
Pilot Scale:
-
In a 250 mL flask, suspend 2,3,4-triphenylbutyric acid (~10 g) in anhydrous DCM (100 mL).
-
Add thionyl chloride (~3 mL) dropwise at 0 °C.
-
Stir at room temperature for 3 hours.
-
Evaporate the solvent and excess reagent.
-
Redissolve the crude acid chloride in anhydrous DCM (100 mL) and cool to 0 °C.
-
Slowly add concentrated ammonia solution (~20 mL).
-
Stir for 2 hours at room temperature.
-
Wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in scaling up chemical synthesis.
Disclaimer: The protocol described above is a proposed synthetic route and has not been experimentally validated. It is intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
The Molecular Scaffold 2,3,4-Triphenylbutyramide: An Uncharted Territory in Drug Discovery
Extensive literature searches have revealed a significant finding for researchers, scientists, and drug development professionals: 2,3,4-Triphenylbutyramide is not a recognized or documented molecular scaffold in the current body of scientific and medicinal chemistry literature. Despite comprehensive searches for this specific compound and broader inquiries into related structures such as triphenylbutyramide derivatives and phenyl-substituted butyramide scaffolds, no specific data regarding its synthesis, biological activity, or application as a molecular scaffold could be retrieved.
This lack of information indicates that this compound has not been explored or reported as a foundational structure for the development of therapeutic agents. In the field of drug discovery, a molecular scaffold serves as a core chemical structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The absence of this compound from scientific databases and publications suggests that it has not been identified as a "privileged structure" – a scaffold known to bind to multiple biological targets.
For researchers interested in exploring novel chemical spaces, this presents a potential, albeit high-risk, opportunity for foundational research. The synthesis and biological evaluation of this compound and its derivatives would be the first step in determining if this chemical motif possesses any potential as a future molecular scaffold.
Given the absence of data, the requested detailed Application Notes and Protocols for this compound cannot be generated. This includes the summarization of quantitative data, detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, as no such information exists in the public domain.
We recommend that researchers and drug development professionals interested in molecular scaffolds focus on well-established and extensively documented structures. Should you wish to receive a detailed report, including Application Notes, Protocols, and visualizations for a known and validated molecular scaffold, please specify the scaffold of interest. Examples of well-documented scaffolds include, but are not limited to:
-
Benzodiazepines
-
Thiazoles
-
Pyridines
-
Quinazolines
-
Indoles
A detailed analysis of a selected established scaffold would include comprehensive data tables, step-by-step experimental protocols, and illustrative diagrams to support research and development efforts.
Application Notes and Protocols: Derivatization of 2,3,4-Triphenylbutyramide for Biological Assays
Introduction
The derivatization of lead compounds is a cornerstone of modern drug discovery and development. This process involves the chemical modification of a biologically active compound to enhance its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. This document provides a detailed overview of the hypothetical derivatization of 2,3,4-triphenylbutyramide, a scaffold of interest for biological assays. While direct research on the derivatization of this compound is not extensively available, this application note extrapolates from methodologies applied to structurally related compounds to propose potential synthetic routes and biological screening cascades.
The core structure of this compound offers several sites for chemical modification, including the phenyl rings and the amide functional group. These modifications can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity. The following sections detail potential derivatization strategies, protocols for synthesis and biological evaluation, and data presentation formats to guide researchers in this area.
I. Proposed Derivatization Strategies
The derivatization of this compound can be approached by modifying the phenyl rings or the amide moiety. The choice of derivatization strategy will depend on the desired biological target and the intended therapeutic application.
A. Modification of the Phenyl Rings:
Substituents can be introduced onto the phenyl rings to explore structure-activity relationships (SAR). Common modifications include the introduction of:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) to alter electronic properties and potentially enhance binding affinity.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) to increase electron density and modulate target interactions.
-
Hydrogen bond donors and acceptors (e.g., -OH, -NH₂) to improve solubility and target engagement.
B. Modification of the Amide Group:
The amide nitrogen and carbonyl group are key sites for modification.
-
N-Alkylation or N-Arylation: Introducing alkyl or aryl groups on the amide nitrogen can alter the compound's conformational flexibility and lipophilicity.
-
Conversion to Bioisosteres: The amide bond can be replaced with bioisosteric groups such as esters, ketones, or sulfonamides to explore different chemical space and potentially improve metabolic stability.
II. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized based on the specific derivatives being synthesized and the biological assays being performed.
A. General Synthesis of Phenyl-Substituted this compound Derivatives:
This protocol outlines a multi-step synthesis starting from a substituted benzaldehyde.
dot
Caption: General synthetic workflow for this compound derivatives.
-
Step 1: Synthesis of Cinnamic Ester Derivative. React a substituted benzaldehyde with a phosphorus ylide (generated from triphenylphosphine and an alpha-haloacetate) via a Wittig reaction to form the corresponding cinnamic ester derivative.
-
Step 2: Synthesis of 3,4-Diphenylbutyrate Ester. Perform a Michael addition of a phenyl Grignard reagent to the cinnamic ester derivative.
-
Step 3: Synthesis of 2,3,4-Triphenylbutyrate Ester. Introduce the third phenyl group at the alpha-position of the ester. This can be achieved through various methods, such as palladium-catalyzed cross-coupling with a phenyl halide.
-
Step 4: Saponification. Hydrolyze the resulting 2,3,4-triphenylbutyrate ester using a base like sodium hydroxide to yield the corresponding carboxylic acid.
-
Step 5: Amidation. Couple the 2,3,4-triphenylbutyric acid with a desired amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to obtain the final this compound derivative.
B. Biological Assays:
The choice of biological assays will be dictated by the therapeutic target of interest. The following are examples of common primary and secondary assays.
-
Primary Screening: High-throughput screening (HTS) assays are often employed to rapidly assess the activity of a large library of derivatives against a specific target (e.g., enzyme, receptor).
-
Secondary Assays:
-
Dose-Response Curves: To determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds.
-
Selectivity Assays: To evaluate the specificity of the compounds against related targets.
-
Cell-Based Assays: To confirm the activity in a more physiologically relevant context.
-
III. Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison of the synthesized derivatives.
Table 1: In Vitro Potency and Selectivity of this compound Derivatives
| Compound ID | R¹ | R² | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) | Selectivity Index (B/A) |
| TPA-001 | H | H | 1.5 ± 0.2 | > 50 | > 33 |
| TPA-002 | 4-Cl | H | 0.8 ± 0.1 | 25 ± 3 | 31 |
| TPA-003 | 4-OCH₃ | H | 5.2 ± 0.6 | > 50 | > 10 |
| TPA-004 | H | CH₃ | 2.1 ± 0.3 | 40 ± 5 | 19 |
Data are presented as mean ± standard deviation from three independent experiments.
IV. Signaling Pathway Visualization
Understanding the mechanism of action of the derivatized compounds may involve elucidating their effects on specific signaling pathways.
dot
Caption: A generic G-protein coupled receptor signaling pathway.
V. Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation strategies outlined in this document provide a framework for researchers to systematically explore the structure-activity relationships of this chemical scaffold. Careful data analysis and visualization of the compound's effects on biological pathways will be crucial for advancing promising leads through the drug discovery pipeline.
Application Notes and Protocols: Chiral Amides in Asymmetric Catalysis
Chiral Amides as Directing Groups in Asymmetric C–H Activation
Chiral amide moieties can be temporarily installed on a substrate to direct transition metal catalysts to a specific C–H bond, enabling enantioselective functionalization. This strategy offers excellent control over stereochemistry and is particularly valuable for the synthesis of complex molecules.[1]
Key Applications:
-
Palladium-Catalyzed C(sp³)–H Arylation, Alkenylation, and Alkylation: Chiral amide-sulfoxide directing groups have been successfully employed in these transformations.[1]
-
Rhodium-Catalyzed Asymmetric Addition of C(sp²)–H Bonds: Autoremovable chiral amide directing groups facilitate the addition of C-H bonds to aldehydes, ketones, and imines.[1]
-
Ruthenium-Catalyzed Hydroarylation/Lactonization: Transient chiral amide directing groups have been utilized in the synthesis of chiral lactones.[1]
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric C(sp³)–H Arylation
A representative protocol for the arylation of an aliphatic amide adapted from literature is as follows:
-
To an oven-dried reaction vessel, add the chiral aliphatic amide substrate (1.0 equiv), the aryl halide coupling partner (1.2–2.0 equiv), Pd(OAc)₂ (5–10 mol%), the chiral ligand (e.g., a chiral amino acid or phosphine ligand, 10–20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF) under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to the specified temperature (typically 80–120 °C) and stir for the required time (12–48 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral arylated amide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Logical Workflow for Chiral Amide-Directed C-H Activation
Caption: General workflow for asymmetric C-H activation using a chiral amide directing group.
Chiral Dirhodium(II) Tetrakis(carboxamides) in Asymmetric Catalysis
Chiral dirhodium(II) carboxamides are powerful catalysts for a range of transformations involving carbenoid intermediates. The unique geometry of these catalysts, with four chiral carboxamide ligands surrounding the two rhodium centers, creates a well-defined chiral pocket that allows for high levels of enantiocontrol.[2]
Key Applications:
-
Intramolecular and Intermolecular Cyclopropanation: Highly enantioselective formation of cyclopropanes from diazo compounds and alkenes.[2]
-
Aromatic Cycloaddition: Enantioselective synthesis of complex cyclic structures.[2]
-
Carbon-Hydrogen Insertion: Stereoselective formation of new C-C bonds.[2]
-
Ylide Formation and Subsequent Reactions: Trapping of rhodium-associated ylides with various electrophiles.[2]
Quantitative Data Summary: Enantioselective Intramolecular Cyclopropanation
| Catalyst Ligand | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl 2-oxopyrrolidine-5(S)-carboxylate (Rh₂(S-MEPY)₄) | Allyl diazoacetate | CH₂Cl₂ | 25 | 85 | >94 | [2] |
| Methyl 2-oxooxazolidine-4(S)-carboxylate (Rh₂(S-MEOX)₄) | Homoallyl diazoacetate | Hexane | 0 | 78 | 92 | [2] |
Experimental Protocol: Asymmetric Cyclopropanation with a Chiral Dirhodium(II) Carboxamide Catalyst
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral dirhodium(II) carboxamide catalyst (0.5–2.0 mol%) in a dry, degassed solvent (e.g., CH₂Cl₂ or hexane).
-
Add the alkene substrate (1.0–1.2 equiv).
-
Slowly add a solution of the diazo compound (1.0 equiv) in the same solvent to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Stir the reaction at the specified temperature (ranging from -78 °C to room temperature) until the diazo compound is completely consumed (monitored by TLC, noting the disappearance of the characteristic yellow color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Catalytic Cycle of Dirhodium(II)-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for asymmetric cyclopropanation.
Chiral Squaramides as Bifunctional Organocatalysts
Chiral squaramides have emerged as privileged scaffolds in organocatalysis. Their ability to act as dual hydrogen-bond donors, through the two N-H protons of the squaramide core, allows them to activate both the nucleophile and the electrophile simultaneously in a highly organized, chiral transition state.
Key Applications:
-
Michael Additions: Enantioselective addition of nucleophiles to α,β-unsaturated compounds.
-
Mannich Reactions: Asymmetric synthesis of β-amino carbonyl compounds.[3]
-
Friedel-Crafts Alkylations: Enantioselective functionalization of aromatic rings.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Stereoselective formation of six-membered rings.
Quantitative Data Summary: Squaramide-Catalyzed Asymmetric Mannich Reaction
| Squaramide Catalyst | Nucleophile | Electrophile (Ketimine) | Solvent | Yield (%) | er | Reference |
| Quinine-derived | 1,3-Dicarbonyl | N-Boc-pyrazolinone | Toluene | up to 90 | up to 94:6 | [3] |
| Dihydroquinine-derived | 3-Fluorooxindole | N-Aryl pyrazole-4,5-dione | CH₂Cl₂ | High | Excellent | [3] |
Experimental Protocol: General Procedure for a Squaramide-Catalyzed Asymmetric Michael Addition
-
To a vial, add the chiral squaramide catalyst (1–10 mol%), the Michael donor (1.2 equiv), and the solvent (e.g., toluene, CH₂Cl₂, or THF).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for a few minutes.
-
Add the Michael acceptor (1.0 equiv) to initiate the reaction.
-
Monitor the reaction by TLC. After completion (typically 12–72 h), concentrate the reaction mixture in vacuo.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Proposed Transition State in a Squaramide-Catalyzed Reaction
Caption: Dual activation by a chiral squaramide catalyst.
These examples represent a fraction of the diverse applications of chiral amides in asymmetric catalysis. The modularity and tunability of the amide functionality continue to inspire the development of novel and highly efficient catalytic systems for the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and agrochemical industries.
References
Application Notes & Protocols: Cell Imaging with 2,3,4-Triphenylbutyramide (TPB) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,3,4-Triphenylbutyramide (TPB) represent a novel class of fluorescent probes with significant potential for advanced cell imaging applications. Structurally related to well-known fluorophores like triphenylamine and tetraphenylethylene, TPB derivatives can be engineered to exhibit properties such as Aggregation-Induced Emission (AIE), making them ideal for imaging in complex biological environments.[1][2] These probes are particularly useful for visualizing subcellular structures and dynamic processes with high signal-to-noise ratios.[3][4]
The core advantages of TPB-based probes include:
-
High Photostability: Allowing for long-term imaging and time-lapse studies without significant signal loss.[2]
-
Large Stokes Shift: Minimizing self-quenching and background interference.[3]
-
Environment Sensitivity: Their fluorescence properties can be designed to be sensitive to local environmental factors such as hydrophobicity and viscosity.[5][6]
These characteristics make TPB derivatives excellent candidates for two primary applications: the specific imaging of lipid droplets and the real-time monitoring of intracellular viscosity.
Key Applications
Imaging and Quantification of Lipid Droplets
Lipid droplets (LDs) are dynamic organelles involved in lipid storage, metabolism, and signaling.[7][8] Their dysregulation is linked to various metabolic diseases. The lipophilic nature of TPB derivatives allows them to specifically accumulate in the hydrophobic core of LDs.[1] Probes with AIE characteristics are particularly advantageous as they are non-emissive in the aqueous cytoplasm but fluoresce brightly upon aggregation within the lipid-rich environment of the droplets, resulting in high-contrast, wash-free imaging.[9]
Monitoring Intracellular Viscosity
Intracellular viscosity is a critical parameter that reflects the state of the cellular microenvironment and is implicated in processes like apoptosis, cellular stress, and disease progression.[10][11] TPB derivatives can be designed as "molecular rotors," where their fluorescence quantum yield is dependent on the viscosity of their surroundings.[6][12] In low-viscosity environments, intramolecular rotation quenches fluorescence. In highly viscous media, this rotation is restricted, leading to a significant increase in fluorescence intensity, which can be correlated to the local viscosity.[13][14]
Quantitative Data
The photophysical properties of two hypothetical TPB derivatives, TPB-LD (for Lipid Droplets) and TPB-Visc (for Viscosity), are summarized below. These properties are based on typical values for triphenyl-substituted AIEgens and molecular rotors.[1][5][15][16]
| Property | TPB-LD (in Dioxane/Water mixture, 1:9 v/v) | TPB-Visc (in Glycerol) | Unit |
| Excitation Maximum (λex) | 488 | 450 | nm |
| Emission Maximum (λem) | 550 | 610 | nm |
| Stokes Shift | 62 | 160 | nm |
| Quantum Yield (Φ) | 0.45 | 0.60 | - |
| Molar Extinction Coeff. (ε) | 35,000 | 28,000 | M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | 3.5 | 2.8 - 8.0 (viscosity-dependent) | ns |
Experimental Protocols & Methodologies
General Synthesis of TPB Derivatives
The synthesis of TPB derivatives can be achieved through established organic chemistry reactions. A general scheme involves the functionalization of a triphenylamine core, which can be synthesized via methods like the Ullmann condensation or palladium-catalyzed cross-coupling reactions.[17][18]
Protocol for Staining Lipid Droplets with TPB-LD
This protocol is designed for live-cell imaging of lipid droplets using a TPB derivative with AIE properties.
Materials:
-
TPB-LD stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes
-
(Optional) Oleic acid to induce lipid droplet formation
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency. For enhanced LD visualization, incubate cells with 100-200 µM oleic acid complexed to BSA for 12-24 hours prior to staining.[19]
-
Probe Preparation: Prepare a working solution of TPB-LD by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed imaging medium.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the TPB-LD working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Due to the AIE properties, a wash step is often not required, minimizing background fluorescence.[9]
-
Imaging: Image the cells directly in the staining solution using a confocal or fluorescence microscope equipped with a suitable filter set (e.g., excitation at 488 nm, emission collection at 520-580 nm).[19]
Protocol for Measuring Cellular Viscosity with TPB-Visc
This protocol uses a TPB-based molecular rotor to measure changes in intracellular viscosity via fluorescence lifetime imaging microscopy (FLIM) or intensity-based analysis.[13][14]
Materials:
-
TPB-Visc stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
(Optional) Inducers of viscosity change (e.g., staurosporine for apoptosis, monensin)
Procedure:
-
Cell Culture: Plate cells on glass-bottom imaging dishes to 60-70% confluency.
-
Probe Loading: Prepare a 2-10 µM working solution of TPB-Visc in imaging medium. Remove the culture medium, wash with PBS, and incubate cells with the TPB-Visc solution for 30-60 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells twice with fresh, pre-warmed imaging medium to remove any excess, non-internalized probe.
-
Inducing Viscosity Change (Optional): To monitor dynamic changes, treat the stained cells with an agent known to alter viscosity (e.g., inducing apoptosis which increases cytoplasmic viscosity).
-
Imaging and Analysis:
-
Intensity Measurement: Acquire fluorescence images using a confocal microscope (e.g., excitation at 450 nm, emission at 580-650 nm). An increase in fluorescence intensity corresponds to an increase in viscosity.[5]
-
FLIM (Recommended): For quantitative analysis, use a FLIM system. The fluorescence lifetime of TPB-Visc is directly correlated with viscosity. Create a calibration curve using solutions of known viscosity (e.g., glycerol-water mixtures) to convert lifetime values into absolute viscosity (in centipoise, cP).[13][20]
-
Signaling Pathways
Lipid Droplet Dynamics in Metabolic Signaling
TPB-LD probes can be used to visualize the role of lipid droplets as central hubs in cellular metabolism, integrating signals from various pathways like lipogenesis and lipolysis.[8][21] For example, under nutrient-rich conditions, excess fatty acids are esterified and stored in LDs. During starvation, lipases are activated to release fatty acids for energy production.
Cellular Stress and Viscosity Changes
TPB-Visc probes can monitor viscosity changes associated with cellular responses to stress, such as mechanical shear stress or the induction of apoptosis. Fluid shear stress can alter membrane viscosity, activating mechanosensitive signaling pathways like PI3K-AKT.[10][22]
References
- 1. Facile synthesis of AIEgens with wide color tunability for cellular imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Novel triphenylamine based rhodamine derivatives: synthesis, characterization, photophysical properties and viscosity sensitivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of a water-soluble NIR AIEgen, and its application in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. The Effects of Stiffness, Fluid Viscosity, and Geometry of Microenvironment in Homeostasis, Aging, and Diseases: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. D-π-A-π-D type solvatochromic fluorescence probes based on triphenylamine: Synthesis, photophysical properties and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid Droplet Fluorescent Staining Dyes | TCI AMERICA [tcichemicals.com]
- 20. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Pharmacokinetic Study Design of 2,3,4-Triphenylbutyramide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and conducting pharmacokinetic (PK) studies for a novel class of compounds: 2,3,4-Triphenylbutyramide analogs. While specific data for this class of molecules is not yet publicly available, this guide outlines established protocols and best practices for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities with similar structural features (i.e., bulky, lipophilic aromatic amides). The successful execution of these studies is critical for advancing promising drug candidates from discovery to preclinical and clinical development.
The protocols detailed herein are intended as a starting point and will require optimization based on the specific physicochemical properties of the individual this compound analogs being investigated.
Preclinical Pharmacokinetic Study Design
A well-designed preclinical PK study is essential to understand the in vivo behavior of a new drug candidate. The following section outlines a typical study design for evaluating this compound analogs in a rodent model (e.g., Sprague-Dawley rats).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound analog following intravenous (IV) and oral (PO) administration in rats.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals should be fasted overnight before oral administration.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) as a bolus injection via the tail vein at a dose of 1-5 mg/kg.
-
Oral (PO) Group: Administer the compound suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) via oral gavage at a dose of 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein into heparinized tubes at the following time points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound analog in plasma samples using a validated LC-MS/MS method (see Section 3 for a general protocol).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin®.
Data Presentation:
Summarize the calculated pharmacokinetic parameters in a table for clear comparison between the IV and PO routes of administration.
Illustrative Pharmacokinetic Data for a Hypothetical this compound Analog:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.08 | 2.0 |
| AUC(0-t) (ngh/mL) | 3200 ± 450 | 5500 ± 700 |
| AUC(0-inf) (ngh/mL) | 3350 ± 480 | 5800 ± 750 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| CL (L/h/kg) | 0.30 ± 0.05 | - |
| Vdss (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 52 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for any specific this compound analog.
Experimental Workflow for In Vivo Pharmacokinetic Study
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Triphenylbutyramide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Triphenylbutyramide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or no yield of the desired product.
-
Question: My reaction to synthesize 2,3,4-Triphenylbutyric acid/ester, the precursor to the amide, has a very low yield. What are the possible causes and how can I troubleshoot this?
-
Answer: A low yield in the synthesis of the 2,3,4-Triphenylbutyric acid/ester precursor, which is proposed via a Michael addition of a phenyl Grignard reagent to a cinnamic ester, can stem from several factors. Grignard reagents are notoriously sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., anhydrous diethyl ether or THF) must be strictly anhydrous.
Another common issue is the competition between 1,4-conjugate addition (Michael addition) and 1,2-addition to the carbonyl group of the cinnamic ester. Grignard reagents can favor the 1,2-addition pathway, leading to the formation of an undesired tertiary alcohol.[1][2][3] To promote the desired 1,4-addition, consider the following:
-
Use of a Gilman reagent (organocuprate): Prepare a Gilman reagent (e.g., lithium diphenylcuprate, Ph₂CuLi) from the Grignard reagent and a copper(I) salt (e.g., CuI). Gilman reagents are known to selectively perform 1,4-additions to α,β-unsaturated carbonyl compounds.[1]
-
Lower reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) can sometimes favor the thermodynamically more stable 1,4-adduct.
Finally, the quality of the Grignard reagent is crucial. If the magnesium turnings are old or oxidized, the Grignard reagent may not form efficiently. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[4]
-
Issue 2: The final amidation step is inefficient.
-
Question: I have successfully synthesized 2,3,4-Triphenylbutyric acid, but the subsequent amidation to form this compound is giving a low yield. What should I do?
-
Answer: Inefficient amide bond formation from a carboxylic acid and an amine (in this case, ammonia or an ammonium salt) is a common challenge. Direct reaction of a carboxylic acid and ammonia requires high temperatures and is often low-yielding due to the formation of a stable ammonium carboxylate salt.[5][6] To improve the yield under milder conditions, the carboxylic acid must be "activated".
Several strategies can be employed:
-
Conversion to an acid chloride: React the 2,3,4-Triphenylbutyric acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2,3,4-Triphenylbutyryl chloride. This can then be reacted with ammonia or an amine to form the amide.
-
Use of coupling reagents: Employ a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7][8][9] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6] For improved efficiency and to reduce side reactions like N-acylurea formation, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used in conjunction with EDC.[7]
-
Issue 3: Difficulty in purifying the final product.
-
Question: My final product, this compound, is impure, and I am struggling with its purification. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the final product can arise from unreacted starting materials, side products from the C-C bond formation, and byproducts from the amidation step.
-
From the amidation step: If you used DCC as a coupling agent, the main byproduct is dicyclohexylurea (DCU), which can be difficult to remove due to its low solubility in many organic solvents. Most of the DCU can be removed by filtration. If EDC was used, the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.
-
Unreacted carboxylic acid: If the amidation did not go to completion, you will have unreacted 2,3,4-Triphenylbutyric acid. This can be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Side products from the Grignard/Gilman reaction: If 1,2-addition occurred, you might have the corresponding tertiary alcohol as an impurity.
For purification, consider the following techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.
-
Column chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired amide from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this type.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A plausible two-step synthetic route is as follows:
-
Step 1: Synthesis of the Carboxylic Acid Precursor. This involves a 1,4-conjugate addition (Michael addition) of a phenyl group to an α,β-unsaturated carbonyl compound. A recommended approach is the reaction of a phenyl Gilman reagent (lithium diphenylcuprate, Ph₂CuLi) with ethyl cinnamate. This is followed by a protonation step to yield ethyl 2,3-diphenylpropanoate. A subsequent reaction with benzyl bromide under basic conditions would introduce the third phenyl group to give ethyl 2,3,4-triphenylbutyrate. Finally, hydrolysis of the ester (e.g., with NaOH followed by an acidic workup) yields 2,3,4-Triphenylbutyric acid.
-
Step 2: Amidation. The resulting 2,3,4-Triphenylbutyric acid is then converted to the target amide, this compound. This is best achieved by using a coupling agent like EDC in the presence of HOBt and reacting the activated acid with ammonia.
Q2: Why is a Gilman reagent preferred over a Grignard reagent for the first step?
A2: Grignard reagents (like phenylmagnesium bromide) are "harder" nucleophiles and have a greater tendency to attack the "hard" electrophilic carbonyl carbon in a 1,2-addition.[1][2][3] Gilman reagents (organocuprates) are "softer" nucleophiles and preferentially attack the "softer" β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition, which is the desired reaction pathway for this synthesis.[1]
Q3: What are the key parameters to control during the amidation step with EDC?
A3: The key parameters for a successful EDC coupling are:
-
Stoichiometry: Use a slight excess of EDC (1.1-1.5 equivalents) and the amine.
-
Additive: Include an additive like HOBt or NHS (1.1-1.5 equivalents) to improve the yield and reduce side reactions.
-
Solvent: Use an anhydrous, non-protic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: The reaction is typically run at 0 °C to room temperature.
-
pH: For reactions in aqueous media, the pH should be maintained between 4.0 and 6.0 for optimal EDC activity.[7]
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Advantages | Disadvantages | Typical Yields |
| DCC | Inexpensive, effective | Byproduct (DCU) is often insoluble and difficult to remove | 70-95% |
| EDC | Water-soluble byproduct, easy removal | More expensive than DCC | 75-98% |
| HATU/HBTU | High yields, fast reaction times, low racemization | Expensive, can be difficult to remove byproducts | >90% |
| SOCl₂ | Inexpensive, highly reactive intermediate | Harsh conditions, can decompose sensitive molecules | 60-90% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3,4-Triphenylbutyrate
-
Preparation of Lithium Diphenylcuprate (Ph₂CuLi): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (1.0 eq). Cool the flask to 0 °C and add anhydrous diethyl ether. To this suspension, add phenyllithium (2.0 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
Conjugate Addition: Cool the Gilman reagent to -78 °C. Add ethyl cinnamate (1.0 eq) dissolved in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Alkylation: Cool the reaction mixture back to -78 °C. Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 2,3,4-triphenylbutyrate.
Protocol 2: Synthesis of this compound
-
Ester Hydrolysis: Dissolve ethyl 2,3,4-triphenylbutyrate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 2,3,4-triphenylbutyric acid.
-
Amidation: In a flame-dried flask under an argon atmosphere, dissolve 2,3,4-triphenylbutyric acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C. Add EDC (1.2 eq) and stir for 20 minutes. Bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for low precursor yield.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CR [thermofisher.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 2,3,4-Triphenylbutyramide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2,3,4-Triphenylbutyramide. As specific literature on the purification of this compound is limited, the information herein is based on established principles of amide chemistry and general purification techniques for related molecules.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Purified Product | Inefficient extraction or precipitation. | Optimize the pH for aqueous washes to ensure the amide remains in the organic phase while impurities are removed. For precipitation, ensure the anti-solvent is added slowly to a concentrated solution of the crude product. |
| Product loss during chromatography. | Ensure proper stationary phase and eluent selection. Amides can sometimes exhibit strong interactions with silica gel; using a less polar stationary phase or adding a small amount of a polar modifier to the eluent can improve recovery.[1] | |
| Decomposition of the product. | Amides can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[1] Neutralize the reaction mixture before purification and avoid prolonged exposure to strong acids or bases. | |
| Product is Contaminated with Starting Material (2,3,4-Triphenylbutyric acid) | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or using a slight excess of the aminating agent. |
| Inefficient removal during workup. | Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted carboxylic acid into the aqueous layer.[2] | |
| Product is Contaminated with Coupling Reagent Byproducts (e.g., DCU, HOBt) | Improper purification strategy. | Dicyclohexylurea (DCU) from DCC coupling is poorly soluble in many organic solvents and can often be removed by filtration.[3] Byproducts from water-soluble coupling agents like EDC can be removed with aqueous washes.[4] |
| Oily Product That Fails to Crystallize | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are preventing crystallization, attempt purification by column chromatography before recrystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Multiple Spots on TLC After Purification | Inadequate separation during chromatography. | Optimize the eluent system for column chromatography to achieve better separation between the product and impurities. A gradient elution may be necessary. |
| Product degradation on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent the degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound and what are the expected impurities?
A common method for synthesizing amides is the coupling of a carboxylic acid with an amine source. For this compound, a plausible route is the reaction of 2,3,4-triphenylbutyric acid with ammonia or an ammonium salt, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][5]
Expected impurities include:
-
Unreacted 2,3,4-triphenylbutyric acid: The starting carboxylic acid.[2]
-
Coupling agent byproducts: For example, dicyclohexylurea (DCU) if DCC is used.[4]
-
Side-reaction products: Depending on the reaction conditions, side reactions may lead to other structurally related impurities.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective:
-
Acid-Base Extraction: This is a crucial first step to remove unreacted carboxylic acid. The crude reaction mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃) to extract the acidic starting material.[2]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.[1]
-
Column Chromatography: This is the most versatile technique for separating the desired amide from various impurities, especially if they have different polarities.[6]
Q3: How do I choose a suitable solvent system for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a non-polar compound like this compound, you might consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[1] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: What are the recommended conditions for column chromatography of this compound?
For a compound like this compound, which is expected to be relatively non-polar, normal-phase chromatography on silica gel is a suitable choice.
-
Stationary Phase: Silica gel (standard grade).
-
Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Carboxylic Acid
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Place the crude, solid product in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent to just dissolve the solid.
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
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Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₂₈H₂₅NO | 391.51 | Not available | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, and ethyl acetate; poorly soluble in water and hexanes. |
| 2,3,4-Triphenylbutyric Acid | C₂₈H₂₄O₂ | 392.49 | 157[7] | Soluble in polar organic solvents and aqueous base; insoluble in water. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 2,3,4-Triphenylbutyramide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4-Triphenylbutyramide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the coupling of 2,3,4-Triphenylbutyric acid and a suitable amine source (e.g., ammonia or an ammonium salt). The most common methods involve the activation of the carboxylic acid to facilitate amide bond formation. Key strategies include:
-
Acid Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
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Peptide Coupling Reagents: Direct coupling of the carboxylic acid and amine using reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges in synthesizing this compound often relate to steric hindrance from the three bulky phenyl groups. This can lead to:
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Low reaction yields: The bulky nature of the starting material can hinder the approach of reagents, slowing down the reaction and leading to incomplete conversion.
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Side product formation: Under harsh reaction conditions required to overcome steric hindrance, side reactions such as rearrangement or elimination may occur.
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Difficult purification: The final product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting carboxylic acid, the activated intermediate (if applicable), and the final amide product. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | When using SOCl₂ or oxalyl chloride, ensure the reaction is carried out under anhydrous conditions and consider adding a catalytic amount of dimethylformamide (DMF).[3] If using coupling reagents like DCC or EDC, ensure the correct stoichiometry and consider the addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[1] |
| Steric Hindrance | Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Be cautious, as excessive heat can lead to side products. Alternatively, consider using a less sterically hindered activating group or a more reactive amine source if possible. |
| Poor Nucleophilicity of the Amine | If not using ammonia, ensure the amine is not protonated. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be added to neutralize any acid formed during the reaction and to deprotonate the ammonium salt of the amine.[3] |
| Decomposition of Reagents | Ensure all reagents are fresh and stored under the recommended conditions. Coupling reagents, in particular, can be sensitive to moisture. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| High Reaction Temperature | While heat can improve reaction rates, excessive temperatures can promote side reactions. Optimize the temperature by running small-scale trials at different temperatures to find a balance between reaction rate and purity. |
| Anhydride Formation | With some coupling reagents, the carboxylic acid can react with itself to form an anhydride.[1] This can be minimized by the slow addition of the coupling reagent to the reaction mixture containing both the carboxylic acid and the amine. |
| Racemization (if stereocenters are present) | If the starting material is chiral, harsh conditions or certain bases can lead to racemization. Use of milder coupling reagents and non-nucleophilic bases at lower temperatures is recommended. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. If separation is still difficult, consider recrystallization from a suitable solvent system. |
| Byproducts from Coupling Reagents | DCC can form a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[2] Filtration can remove the bulk of it, but residual amounts may require multiple chromatographic runs. Using a water-soluble coupling reagent like EDC can simplify workup, as the urea byproduct can be removed with an acidic wash.[2] |
| Contamination with Base | If a tertiary amine base like TEA or DIPEA is used, it can be removed during an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). |
Experimental Protocols
Method A: Acid Chloride Formation and Amination
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Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3,4-Triphenylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst.[3] Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
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Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amination: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the amine (e.g., ammonium hydroxide, 2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM. Add the amine solution dropwise to the acid chloride solution.
-
Workup and Purification: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method B: Direct Amide Coupling with EDC/HOBt
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Reaction Setup: To a solution of 2,3,4-Triphenylbutyric acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine source (e.g., ammonium chloride, 1.2 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C.
-
Reaction Progression: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | Oxalyl Chloride/DMF | Triethylamine | DCM | 0 to RT | 6 | 65-75 |
| B | EDC/HOBt | DIPEA | DMF | 0 to RT | 18 | 70-85 |
| C | HATU | DIPEA | DMF | RT | 12 | 80-90 |
Note: Yields are hypothetical and will vary based on experimental conditions and scale.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in amide synthesis.
References
Technical Support Center: Synthesis of 2,3,4-Triphenylbutyramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4-Triphenylbutyramide. The guidance is based on established principles of organic chemistry for the proposed synthetic pathway, which involves a Michael addition followed by nitrile hydrolysis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process:
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Step 1: Michael Addition - Synthesis of the intermediate, 2,3,4-Triphenylbutyronitrile, via a Michael addition of diphenylacetonitrile to a styrene derivative.
-
Step 2: Nitrile Hydrolysis - Selective hydrolysis of the nitrile intermediate to the corresponding primary amide, this compound.
Below are troubleshooting guides and FAQs for potential issues that may arise during this synthetic sequence.
Troubleshooting Guide
Step 1: Synthesis of 2,3,4-Triphenylbutyronitrile (Michael Addition)
Q1: I am observing very low or no conversion of my starting materials (diphenylacetonitrile and styrene derivative). What are the possible causes and solutions?
A1: Low or no conversion in a Michael addition can stem from several factors related to the reaction conditions. Here’s a breakdown of potential issues and how to address them:
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Insufficiently Strong Base: The Michael addition of diphenylacetonitrile requires a base strong enough to deprotonate it and form the nucleophilic carbanion. If the base is too weak, the reaction will not initiate.
-
Solution: Consider using a stronger base. Common bases for such reactions include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The choice of base can be critical and may require screening.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Try increasing the reaction temperature. Monitor the reaction by thin-layer chromatography (TLC) to track the consumption of starting materials. Be cautious, as excessive heat can lead to side reactions.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally suitable for Michael additions. Ensure the solvent is anhydrous, as water can quench the carbanion.
-
Q2: My reaction is producing multiple spots on TLC, and the yield of the desired 2,3,4-Triphenylbutyronitrile is low. What are the likely side reactions?
A2: The formation of multiple products indicates the occurrence of side reactions. Here are some common possibilities:
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Polymerization of the Michael Acceptor: Styrene and its derivatives can polymerize under basic or thermal conditions.
-
Solution: Add the Michael acceptor slowly to the reaction mixture containing the deprotonated diphenylacetonitrile. Maintaining a lower reaction temperature can also help minimize polymerization.
-
-
Self-condensation of Diphenylacetonitrile: Although less common, under strongly basic conditions, diphenylacetonitrile could potentially undergo self-condensation.
-
Solution: Use stoichiometric amounts of the base or add it slowly to the reaction mixture.
-
-
Formation of Diastereomers: The product, 2,3,4-Triphenylbutyronitrile, has two chiral centers, meaning it can exist as a mixture of diastereomers. This will likely appear as closely running spots on TLC or multiple peaks in NMR. This is an inherent aspect of the reaction unless a stereoselective method is employed.
Table 1: Troubleshooting for Low Yield in Michael Addition
| Potential Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst/base | Use a fresh, properly stored base. |
| Low reaction temperature | Gradually increase the temperature while monitoring the reaction. | |
| Inappropriate solvent | Use a dry, aprotic polar solvent like THF or DMF. | |
| Multiple Products | Polymerization of styrene derivative | Add the styrene derivative slowly to the reaction mixture. |
| Reversibility of the reaction | Use a strong base to drive the reaction to completion.[1] |
Step 2: Hydrolysis of 2,3,4-Triphenylbutyronitrile to this compound
Q3: The hydrolysis of my nitrile is incomplete, and I still have a significant amount of starting material.
A3: Incomplete hydrolysis of a sterically hindered nitrile like 2,3,4-Triphenylbutyronitrile is a common challenge.[2]
-
Insufficient Reaction Time or Temperature: Hydrolysis of hindered nitriles often requires forcing conditions.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
-
-
Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is crucial.
-
Solution: For acid-catalyzed hydrolysis, concentrated sulfuric acid or a mixture of a strong acid with an organic acid (e.g., TFA-H2SO4) can be effective.[3] For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH in a suitable solvent like ethanol or ethylene glycol may be necessary.
-
Q4: My main product is the carboxylic acid (2,3,4-Triphenylbutyric acid) instead of the desired amide.
A4: This is the most common side reaction in nitrile hydrolysis, resulting from over-hydrolysis of the intermediate amide.[4]
-
Harsh Reaction Conditions: Prolonged reaction times, high temperatures, or high concentrations of acid or base will promote the conversion of the amide to the carboxylic acid.
-
Solution: Carefully monitor the reaction and stop it as soon as the starting nitrile is consumed. Milder hydrolysis conditions can be employed. For example, using hydrogen peroxide in an alkaline solution can sometimes favor the formation of the amide.[4] Another approach is to use specific catalysts, such as certain transition metal complexes, that are known to selectively hydrate nitriles to amides under milder conditions.[5]
-
Table 2: Troubleshooting Nitrile Hydrolysis
| Potential Issue | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Steric hindrance of the nitrile | Increase reaction time and/or temperature. Use a stronger acid or base catalyst.[2][3] |
| Formation of Carboxylic Acid | Over-hydrolysis of the amide | Monitor the reaction closely and stop it upon consumption of the nitrile. Use milder hydrolysis conditions (e.g., alkaline peroxide).[4] |
| Low Product Solubility | Product crashing out of solution | Choose a solvent in which the product has reasonable solubility at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Michael addition of diphenylacetonitrile?
A1: The Michael addition proceeds in three main steps:
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Deprotonation: A base removes the acidic proton from the carbon atom between the two phenyl groups of diphenylacetonitrile, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the styrene derivative in a conjugate addition.
-
Protonation: The resulting enolate is protonated by the solvent or a proton source to give the final 2,3,4-Triphenylbutyronitrile product.
Q2: How can I purify the final this compound?
A2: Purification of the final product will depend on its physical properties and the impurities present. Common purification techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used to separate the desired amide from unreacted starting materials and byproducts.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions should be taken:
-
Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Strong Acids: Concentrated acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents should be handled in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-Triphenylbutyronitrile (Hypothetical)
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylacetonitrile (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the styrene derivative (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of 2,3,4-Triphenylbutyronitrile to this compound (Hypothetical)
-
In a round-bottom flask, dissolve the crude 2,3,4-Triphenylbutyronitrile (1 equivalent) in a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Potential side reactions in the Michael addition step.
Caption: Side reaction in the hydrolysis of the nitrile intermediate.
References
Technical Support Center: Crystallization of 2,3,4-Triphenylbutyramide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,3,4-triphenylbutyramide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in the chosen solvent. What should I do?
A1: First, ensure you are using a sufficient volume of solvent and that the solvent is appropriate for this compound. Heating the mixture with gentle agitation can significantly increase solubility. If solubility remains an issue, consider a different solvent or a solvent mixture. It is also possible that the starting material contains insoluble impurities. In this case, a hot filtration step is recommended after dissolution and before cooling.
Q2: No crystals are forming upon cooling the solution. What are the next steps?
A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Try the following techniques:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.
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Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the solute and induce crystallization.
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Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. If it has been cooled in an ice bath, allow it to slowly warm to room temperature and then cool again.
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" is a common problem, especially with impure compounds. Here are several strategies to induce crystallization from an oil:
-
Trituration: Try to induce crystallization by scratching the oil with a glass rod.
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Solvent Addition: Add a small amount of a solvent in which your compound is insoluble (an anti-solvent). This can sometimes trigger crystallization.
-
Redissolution and Recrystallization: Re-heat the solution to dissolve the oil, and then cool it more slowly. You might also consider adding slightly more solvent before re-heating.
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Purification: The presence of impurities is a major cause of oiling out. Consider purifying the crude this compound by another method, such as column chromatography, before attempting recrystallization.
Q4: The resulting crystals are very small or appear as a powder. How can I obtain larger crystals?
A4: The rate of cooling is the primary factor determining crystal size. For larger crystals, the cooling process should be as slow as possible. Allow the heated, saturated solution to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to a refrigerator and finally to a freezer to maximize yield, but the initial slow cooling is key for large crystal growth. Using a slightly more dilute solution can also promote the growth of larger, more well-defined crystals.
Q5: The purity of my recrystallized this compound has not improved. What could be the issue?
A5: If the purity has not improved, it's possible that the chosen solvent is not ideal. An effective recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or very soluble at low temperatures (so they remain in the mother liquor). You may need to screen several different solvents to find the optimal one. It is also possible that the impurity has very similar solubility properties to your compound of interest, in which case a different purification technique may be necessary.
Hypothetical Solubility Data
To aid in solvent selection, the following table summarizes the hypothetical solubility of this compound in common laboratory solvents at different temperatures.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.1 | Poor |
| Ethanol | 1.5 | 15.2 | Good |
| Acetone | 8.9 | 25.1 | Moderate (high solubility at RT) |
| Toluene | 2.3 | 18.5 | Good |
| Hexane | 0.2 | 1.1 | Poor (low solubility at BP) |
| Ethyl Acetate | 3.5 | 20.8 | Good |
General Experimental Protocol for Crystallization
This protocol provides a general methodology for the crystallization of this compound.
1. Solvent Selection:
-
Place a small amount of crude this compound (approx. 10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with gentle swirling (e.g., on a hot plate).
-
Continue adding the solvent until the compound has just dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a heated funnel and pour the hot solution through it into a clean, pre-warmed flask.
4. Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature on a heat-resistant surface.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the crystallization of this compound.
Enhancing the fluorescence quantum yield of 2,3,4-Triphenylbutyramide
Technical Support Center: 2,3,4-Triphenylbutyramide Fluorescence
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working to enhance the fluorescence quantum yield of this compound and related aromatic amide compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the characterization and enhancement of the fluorescence properties of this compound.
Q1: My this compound sample is showing very low or no fluorescence. What are the potential causes and solutions?
A1: Low fluorescence quantum yield can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Concentration Effects: At high concentrations, molecules can aggregate, leading to self-quenching. Try diluting your sample significantly. For quantum yield measurements, the absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[1][2]
-
Solvent Polarity: The fluorescence of aromatic compounds, particularly those with charge transfer character, can be highly sensitive to the solvent environment.[3][4] Non-polar solvents may enhance fluorescence, while polar protic solvents like water or alcohols can quench it through mechanisms like hydrogen bonding or by stabilizing a non-emissive charge transfer state.[5] Experiment with a range of solvents of varying polarity.
-
Presence of Quenchers: Contaminants in your sample or solvent can act as fluorescence quenchers. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[6] Ensure you are using high-purity solvents. Degassing the solvent by bubbling with nitrogen or argon can remove dissolved oxygen.
-
Incorrect Excitation/Emission Wavelengths: Ensure you are exciting the molecule at its absorption maximum (λ_max) and monitoring the appropriate emission range. Run a full excitation and emission scan to determine the correct wavelengths for this compound.
-
pH of the Solution: The protonation state of the amide group or any other functional groups can significantly impact fluorescence. For instance, an acidic solution may lead to protonation and a change in electronic structure, potentially quenching fluorescence.[6][7] Test the fluorescence in buffered solutions of varying pH.
Q2: I'm observing a significant shift in the emission wavelength (a red or blue shift) when I change the solvent. Why is this happening?
A2: This phenomenon, known as solvatochromism, is common for fluorophores whose dipole moment changes upon excitation. Polar solvents will preferentially stabilize the more polar state (usually the excited state), leading to a lower energy level for the excited state and a red shift in the emission.[3] Conversely, moving to a less polar solvent can result in a blue shift. The multiple phenyl groups and the amide moiety in this compound make it susceptible to such solvent effects.
Q3: Could the structure of this compound itself be limiting its fluorescence quantum yield?
A3: Yes. The presence of multiple phenyl rings allows for significant rotational freedom. Non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, can be promoted by this flexibility.[8] In a TICT state, rotation around a single bond after excitation leads to a charge-separated state that is often dark (non-emissive) or weakly emissive at a different wavelength.[8] Enhancing fluorescence might involve restricting this rotation by increasing solvent viscosity or incorporating the molecule into a more rigid matrix.
Q4: How can I chemically modify this compound to increase its quantum yield?
A4: Chemical modification can be a powerful tool. Based on general principles for aromatic fluorophores:
-
Introduce Electron-Donating Groups (EDGs): Adding EDGs like hydroxyl (-OH) or amino (-NH2) groups to the phenyl rings can often enhance fluorescence.[6]
-
Avoid Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or carboxyl (-COOH) groups tend to decrease or completely quench fluorescence.[6][9]
-
Structural Rigidification: Modifying the structure to reduce rotational freedom can block non-radiative decay pathways like TICT and boost fluorescence.
Data Presentation
Table 1: Illustrative Effect of Solvent Polarity on Fluorescence Quantum Yield
| Solvent | Polarity Index | Illustrative Φ_F | Expected Observation |
| Dioxane | 4.8 | 0.35 | Highest fluorescence in a non-polar, aprotic environment.[5] |
| Toluene | 2.4 | 0.30 | High fluorescence in a non-polar aromatic solvent. |
| Chloroform | 4.1 | 0.22 | Moderate fluorescence. |
| Acetonitrile | 5.8 | 0.15 | Reduced fluorescence in a polar aprotic solvent. |
| Ethanol | 4.3 | 0.08 | Significant quenching due to polarity and hydrogen bonding. |
| Water | 10.2 | < 0.01 | Severe quenching in a highly polar, protic solvent.[5] |
Table 2: Illustrative Effect of pH on Fluorescence Quantum Yield in an Aqueous Buffer
| pH | Illustrative Φ_F | Expected Observation |
| 3.0 | 0.01 | Potential quenching due to protonation of the amide group.[6] |
| 7.0 | 0.05 | Baseline fluorescence in a neutral environment. |
| 11.0 | 0.04 | Fluorescence may be stable or slightly decrease in alkaline conditions. |
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the most common method for determining the fluorescence quantum yield (Φ_F) of a sample by comparing it to a well-characterized fluorescence standard.[2][10]
1. Materials:
-
Test Sample: this compound
-
Standard Sample: A certified fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).[11] The standard should absorb and emit in a similar spectral region as the test sample if possible.
-
High-purity spectroscopic grade solvent (the same for both standard and sample).
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer.
-
1 cm path length quartz cuvettes.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.
-
Prepare a Dilution Series: From the stock solutions, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are in the range of 0.01 to 0.1.[2] This is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex). This should be the wavelength at which you will excite the samples in the fluorometer.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex.
-
For each sample, record the fluorescence emission spectrum over the entire emission range. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements of the sample and standard.[1]
-
-
Integrate Fluorescence Spectra: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex. The resulting plots should be linear.
-
Calculate the Slopes: Determine the slope (Gradient) of the straight line for both the test sample (Grad_S) and the standard (Grad_R).
3. Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S is the slope from the plot of the sample.
-
Grad_R is the slope from the plot of the reference.
-
n_S is the refractive index of the sample's solvent.
-
n_R is the refractive index of the standard's solvent. (If the same solvent is used for both, the refractive index term (n_S² / n_R²) cancels out to 1).[10]
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing Cell Permeability of 2,3,4-Triphenylbutyramide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 2,3,4-Triphenylbutyramide to improve its cell permeability.
Troubleshooting Guides
Issue 1: Low intracellular concentration of this compound in in vitro assays.
Possible Cause: Poor passive diffusion across the cell membrane due to suboptimal physicochemical properties.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): Determine the octanol-water partition coefficient (LogP) of this compound. A LogP value outside the optimal range for passive diffusion (typically 1-3) can hinder permeability.
-
Polar Surface Area (PSA): Calculate the PSA. A high PSA (>140 Ų) can reduce membrane permeability.
-
Molecular Weight (MW): While not always a direct indicator, a high MW can negatively impact diffusion.
-
-
Structural Modification Strategies:
-
Prodrug Approach: Mask polar functional groups, such as the amide, with lipophilic moieties that can be cleaved intracellularly by enzymes. For example, converting the amide to an N-acyloxy or N-phospho-oxymethyl derivative can increase lipophilicity.[1][2][3][4][5]
-
Bioisosteric Replacement: Replace the amide group with a less polar bioisostere that maintains the necessary biological activity.
-
Introduction of Lipophilic Groups: Add small, lipophilic substituents to the phenyl rings, such as methyl or halogen groups, to increase overall lipophilicity.
-
-
Re-evaluate Permeability: After modification, reassess cell permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[6][7][8][9][10]
Issue 2: High efflux of the compound from cells observed in Caco-2 assays.
Possible Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10]
Troubleshooting Steps:
-
Confirm Efflux Transporter Interaction:
-
Perform bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (PappB-A / PappA-B) greater than 2 suggests active efflux.[10]
-
Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.[10]
-
-
Structural Modification to Reduce Efflux:
-
Masking Transporter Recognition Sites: Modify the structure to remove or shield the chemical features recognized by the efflux transporter. This can involve altering hydrogen bonding patterns or changing the overall conformation of the molecule.
-
Increase Intracellular Retention: Design modifications that lead to rapid intracellular metabolism to a more polar, less efflux-prone form.
-
Issue 3: Inconsistent results in cell-based permeability assays.
Possible Cause: Issues with the experimental setup or cell monolayer integrity.
Troubleshooting Steps:
-
Verify Monolayer Integrity:
-
Transepithelial Electrical Resistance (TEER): Regularly measure TEER values of the Caco-2 cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[9][10][11]
-
Lucifer Yellow Permeability: Assess the paracellular flux by measuring the permeability of a low-permeability marker like Lucifer Yellow. High permeability of Lucifer Yellow indicates a compromised monolayer.[7][10]
-
-
Control for Compound-Specific Issues:
-
Solubility: Ensure the compound is fully dissolved in the assay buffer at the tested concentration. Poor solubility can lead to artificially low permeability values.
-
Toxicity: Assess the cytotoxicity of the compound on the Caco-2 cells at the concentrations used in the permeability assay. Cell death will compromise monolayer integrity.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when suspecting poor cell permeability of this compound?
A1: The initial and most critical step is to quantify the permeability. We recommend starting with a cost-effective and high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[6][7][12] If the compound shows low permeability in PAMPA, it suggests that its physicochemical properties are not optimal for passive transport across a lipid membrane.
Q2: How can I differentiate between poor passive diffusion and active efflux as the cause of low intracellular concentration?
A2: A Caco-2 cell permeability assay is the gold standard for this purpose.[8][9][13] This assay uses a human colon adenocarcinoma cell line that forms a monolayer expressing various transporters, including efflux pumps.[8] By measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 (often >2) is a strong indicator of active efflux.[10]
Q3: What are some common chemical modifications to improve the cell permeability of a butyramide-containing compound?
A3:
-
Prodrug Strategies: Masking the polar amide group is a common and effective strategy. This can be achieved by creating N-alkyl, N-acyl, or other bioreversible derivatives that increase lipophilicity and are cleaved intracellularly to release the active compound.[3][4][5]
-
LogP Optimization: Systematically modify the phenyl rings with small lipophilic or electron-withdrawing/donating groups to fine-tune the overall lipophilicity (LogP) of the molecule into the optimal range for passive diffusion.
-
Reduce Hydrogen Bonding Capacity: The amide group contributes to the hydrogen bonding capacity of the molecule. Strategies to reduce this, such as N-methylation, can sometimes improve permeability, but may also impact biological activity and should be tested carefully.[14]
Q4: Can computational models predict the cell permeability of my modified compounds?
A4: Yes, computational (in silico) models can be very useful for predicting permeability and guiding the design of new analogs.[15] These models use the chemical structure to calculate physicochemical properties like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are all important determinants of permeability. These predictions can help prioritize which compounds to synthesize and test experimentally.
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and its Analogs
| Compound ID | Modification | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| TBP-001 | (Parent Compound) | 0.8 | 0.5 | 2.5 | 5.0 |
| TBP-002 | N-methyl amide | 1.5 | 1.2 | 2.8 | 2.3 |
| TBP-003 | Phenyl-4-Cl | 2.2 | 1.8 | 3.6 | 2.0 |
| TBP-004 | N-acetoxy prodrug | 5.6 | 4.8 | 5.1 | 1.1 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of the Lipid Membrane: A solution of 2% (w/v) lecithin in dodecane is prepared. 5 µL of this solution is added to the filter of each well in the donor plate and allowed to impregnate the filter for 5 minutes.[12]
-
Preparation of Solutions: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 100 µM with a small percentage of DMSO (e.g., <1%) to aid solubility. The acceptor plate wells are filled with 300 µL of the same buffer.
-
Assay Procedure: 200 µL of the test compound solution is added to each well of the donor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for 4-18 hours with gentle shaking.[12]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.[9][10][11]
-
Transport Experiment (Apical to Basolateral): The culture medium is replaced with a transport buffer. The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Transport Experiment (Basolateral to Apical): To determine efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).[10]
Visualizations
References
- 1. Chemical modification and formulation approaches to elevated drug transport across cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,4-Triphenylbutyramide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis and characterization of 2,3,4-Triphenylbutyramide.
Troubleshooting Guides
Synthesis and Purification Pitfalls
Problem: Low yield or presence of significant impurities after synthesis.
Possible Causes & Solutions:
-
Incomplete reaction: The amide coupling reaction may not have gone to completion.
-
Solution: Increase reaction time, temperature, or use a more efficient coupling agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side reactions: The starting materials may be susceptible to side reactions.
-
Solution: Control the reaction temperature carefully. Ensure the dropwise addition of reagents to avoid localized high concentrations.
-
-
Hydrolysis of reagents: Acyl chlorides or other activated carboxylic acid derivatives are sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Difficult purification: The product and byproducts may have similar polarities, making chromatographic separation challenging.
-
Solution: Explore different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Problem: Difficulty in separating diastereomers.
Possible Causes & Solutions:
-
Non-stereoselective synthesis: The synthetic route used may not favor the formation of a single diastereomer.
-
Solution: Employ a stereoselective synthetic method, such as using a chiral auxiliary or a stereospecific catalyst.
-
-
Co-elution during chromatography: The diastereomers may have very similar retention factors on standard silica gel.
-
Solution: Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for separation. Alternatively, derivatization of the diastereomers with a chiral resolving agent can create compounds with different physical properties, making them easier to separate.
-
NMR Characterization Challenges
Problem: Ambiguous or overlapping signals in ¹H or ¹³C NMR spectra, making structural confirmation and diastereomeric ratio (d.r.) determination difficult.
Possible Causes & Solutions:
-
Presence of multiple stereoisomers: The sample may be a mixture of diastereomers, leading to a complex spectrum with overlapping peaks.
-
Solution: Utilize two-dimensional NMR techniques like COSY and HSQC to help assign protons and carbons. For d.r. determination, identify non-overlapping signals corresponding to each diastereomer and integrate them. If signals severely overlap, a chiral lanthanide shift reagent can be used to induce chemical shift separation between the signals of the two diastereomers.
-
-
Complex splitting patterns: The presence of multiple chiral centers can lead to complex multiplicity for nearby protons.
-
Solution: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. Decoupling experiments can also help simplify the spectrum and identify coupling partners.
-
-
Broad peaks: Amide N-H protons can exhibit broad signals due to quadrupole broadening and exchange with trace amounts of water.
-
Solution: Perform the NMR experiment in a dry deuterated solvent. A small amount of D₂O can be added to the NMR tube to exchange the N-H proton for deuterium, causing the signal to disappear, thus confirming its identity.
-
Mass Spectrometry Interpretation Issues
Problem: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.
Possible Causes & Solutions:
-
Weak or absent molecular ion: Electron ionization (EI) can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak for amides.
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion or the protonated molecule [M+H]⁺.
-
-
Ambiguous fragmentation: The fragmentation pattern may be complex due to the multiple phenyl groups and the amide functionality.
-
Solution: Compare the obtained spectrum with predicted fragmentation patterns for amides. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragments, aiding in their identification. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing a clearer picture of the fragmentation pathways.
-
Chiral HPLC Separation Problems
Problem: Poor or no separation of enantiomers or diastereomers.
Possible Causes & Solutions:
-
Inappropriate chiral stationary phase (CSP): Not all CSPs are effective for all compounds.
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
-
-
Suboptimal mobile phase composition: The choice of solvent and its composition is critical for achieving separation.
-
Solution: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal phase, or acetonitrile to water in reversed phase). The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
-
-
Temperature effects: Temperature can influence the interactions between the analyte and the CSP.
-
Solution: Investigate the effect of column temperature on the separation. In some cases, sub-ambient temperatures can enhance resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common pitfall in the synthesis of this compound?
A1: The most common pitfall is achieving good stereocontrol. The molecule has two chiral centers, meaning that a non-stereoselective synthesis will produce a mixture of diastereomers that can be challenging to separate. It is crucial to either use a stereoselective synthetic route or have a robust method for the separation and characterization of the resulting diastereomers.
Q2: How can I confirm the presence of both diastereomers in my sample using NMR?
A2: In the ¹H NMR spectrum, the presence of two diastereomers will often manifest as two sets of peaks for at least some of the protons, particularly those close to the chiral centers. The integration of these distinct peaks can be used to determine the diastereomeric ratio. If the signals overlap, 2D NMR or the use of a chiral shift reagent may be necessary.
Q3: My mass spectrum does not show a clear molecular ion peak. What should I do?
A3: This is common with electron ionization. Switch to a soft ionization technique like ESI or CI. This will likely produce a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight of your compound.
Q4: I am having trouble separating the enantiomers of a single diastereomer of this compound by chiral HPLC. What are the key parameters to optimize?
A4: The three most important parameters to optimize for chiral HPLC separation are:
-
Chiral Stationary Phase (CSP): This is the most critical factor. Screen different types of CSPs.
-
Mobile Phase: Systematically vary the solvent composition and consider using additives.
-
Temperature: Investigate different column temperatures as this can significantly impact selectivity.
Q5: Are there any specific safety precautions I should take when working with the reagents for the synthesis of this compound?
A5: Standard laboratory safety precautions should always be followed. When using coupling agents like DCC or EDC, be aware that they are potent allergens and skin contact should be avoided. If using acyl chlorides, handle them in a fume hood as they are corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for Diastereomers of this compound (in CDCl₃, illustrative)
| Diastereomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| (2R,3S)-isomer | 7.20-7.45 (m, 15H, Ar-H), 5.80 (br s, 1H, NH), 4.25 (d, 1H, J=8.0 Hz, H-2), 3.80 (dd, 1H, J=8.0, 6.0 Hz, H-3), 3.10 (dd, 1H, J=14.0, 6.0 Hz, H-4a), 2.90 (dd, 1H, J=14.0, 8.0 Hz, H-4b) | 174.5 (C=O), 140.1, 139.8, 138.5 (Ar-C), 129.0-126.5 (Ar-CH), 55.2 (C-2), 48.9 (C-3), 40.1 (C-4) |
| (2R,3R)-isomer | 7.20-7.45 (m, 15H, Ar-H), 5.75 (br s, 1H, NH), 4.35 (d, 1H, J=7.5 Hz, H-2), 3.90 (dd, 1H, J=7.5, 6.5 Hz, H-3), 3.05 (dd, 1H, J=13.5, 6.5 Hz, H-4a), 2.95 (dd, 1H, J=13.5, 7.5 Hz, H-4b) | 174.3 (C=O), 140.3, 139.9, 138.7 (Ar-C), 129.0-126.5 (Ar-CH), 54.8 (C-2), 48.5 (C-3), 40.5 (C-4) |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Illustrative)
| m/z | Proposed Fragment | Notes |
| 329 | [M]⁺ | Molecular ion (may be weak in EI) |
| 330 | [M+H]⁺ | Protonated molecule (strong in ESI) |
| 238 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 167 | [C₁₃H₁₁]⁺ | Tropylium-like fragment |
| 91 | [C₇H₇]⁺ | Benzyl/tropylium cation (often a base peak) |
Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min (illustrative) |
| Retention Time (S-enantiomer) | 10.2 min (illustrative) |
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
-
To a solution of 2,3,4-triphenylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ammonia in dioxane (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: NMR Analysis for Diastereomeric Ratio Determination
-
Prepare a solution of the purified this compound (approx. 10 mg) in deuterated chloroform (CDCl₃, 0.7 mL).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Identify a pair of well-resolved, non-overlapping signals that correspond to the two diastereomers.
-
Integrate these two signals.
-
The diastereomeric ratio is the ratio of the two integration values.
Protocol 3: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI-MS, infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor.
Protocol 4: Chiral HPLC Method Development
-
Dissolve the enantiomeric or diastereomeric mixture in the mobile phase.
-
Start with a standard chiral column (e.g., a polysaccharide-based CSP).
-
Begin with a typical mobile phase for that column (e.g., 90:10 hexane/isopropanol for normal phase).
-
If no separation is observed, systematically vary the percentage of the polar modifier (e.g., from 5% to 20% isopropanol).
-
If separation is still not achieved, try a different CSP and repeat the mobile phase screening.
-
Once partial separation is achieved, fine-tune the mobile phase composition and column temperature to optimize the resolution.
Mandatory Visualization
Caption: Stereoisomers of this compound.
Caption: Experimental workflow for characterization.
Technical Support Center: Chiral Separation of 2,3,4-Triphenylbutyramide Enantiomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of 2,3,4-Triphenylbutyramide enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: For aromatic compounds like this compound, polysaccharide-based CSPs are the most successful and widely applied.[1] We recommend starting with coated or immobilized amylose and cellulose-based columns. Specifically, derivatives such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad enantioselectivity for a variety of compounds.[1] Cyclodextrin-based CSPs, particularly β-cyclodextrin, can also be effective, as they work well for analytes with aromatic rings through an inclusion complexing mechanism.[2]
Q2: Which mobile phase mode (Normal-Phase, Reversed-Phase, or Polar Organic) should I start with?
A2: Normal-phase (NP) is often the first choice for chiral separations on polysaccharide CSPs and generally provides higher success rates. A typical starting mobile phase would be a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol.[2] If solubility is an issue, or if NP does not yield a separation, reversed-phase (RP) or polar organic modes can be explored. RP typically uses acetonitrile or methanol with water, while polar organic mode uses polar organic solvents.
Q3: What role do mobile phase additives play, and should I use them?
A3: Additives can significantly impact peak shape and selectivity. For neutral compounds like this compound, additives are often not necessary in the initial screening. However, if you observe peak tailing, a small amount of a neutral additive might be helpful. For acidic or basic compounds, 0.1% of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier is commonly added to the mobile phase to improve peak shape and achieve reproducible results.[2]
Q4: My sample is not dissolving well in the mobile phase. What should I do?
A4: Ideally, the sample should be dissolved in the mobile phase to ensure good peak shape. If solubility is low, you can try dissolving the sample in a stronger, compatible solvent and injecting the smallest possible volume. Be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion or precipitation on the column.[3] For normal-phase conditions, small amounts of dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes be used to dissolve the sample, but check for column compatibility as some solvents can damage coated polysaccharide phases.
Q5: At what temperature should I run the separation?
A5: Temperature is a critical parameter for optimizing selectivity.[4] We recommend starting at a controlled room temperature, such as 25 °C. If resolution is insufficient, varying the temperature between 10 °C and 40 °C can sometimes dramatically improve separation or even reverse the elution order of the enantiomers.[4] Lower temperatures often increase resolution but also lead to longer retention times and higher backpressure.
Troubleshooting Guides
Problem 1: No separation of enantiomers (co-elution).
| Possible Cause | Suggested Solution |
| Incorrect CSP | The selected chiral stationary phase may not be suitable. Screen other CSPs with different chiral selectors (e.g., if you started with an amylose-based column, try a cellulose-based or a cyclodextrin-based column). |
| Inappropriate Mobile Phase | The mobile phase composition is not optimal. Systematically vary the ratio of the alcohol modifier (e.g., from 10% to 40% IPA in hexane). Try a different alcohol modifier (e.g., switch from IPA to ethanol).[2] |
| Incorrect Elution Mode | If normal-phase conditions fail, switch to reversed-phase or polar organic mode, as some compounds show better selectivity in different environments. |
| Temperature Effects | Change the column temperature. A decrease in temperature often improves resolution, although an increase can sometimes be beneficial.[4] |
Problem 2: Poor resolution (Rs < 1.5).
| Possible Cause | Suggested Solution |
| Sub-optimal Mobile Phase | Fine-tune the mobile phase composition. Make small, incremental changes to the percentage of the alcohol modifier. |
| High Flow Rate | Decrease the flow rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis time. |
| Temperature Not Optimized | Perform a temperature study (e.g., at 15 °C, 25 °C, and 35 °C) to find the optimal condition for selectivity and resolution.[4] |
| Column Inefficiency | The column may be old or contaminated. Check the column's performance with a standard and, if necessary, flush it according to the manufacturer's instructions or replace it. |
Problem 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | For basic or acidic impurities, adding a modifier (e.g., 0.1% DEA or TFA) to the mobile phase can improve peak shape.[2] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion. |
| Column Contamination/Damage | A blocked frit or contaminated stationary phase can cause poor peak shapes.[3] Flush the column or, if the problem persists, replace it. |
Experimental Protocols
Protocol 1: Initial Screening for Chiral Separation of this compound
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in ethanol or a suitable solvent.
-
Dilute this stock with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns to Screen:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) based CSP
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
-
-
Column Dimensions: 4.6 x 250 mm, 5 µm particle size.
-
-
Initial Screening Conditions (Normal-Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
-
-
Screening Procedure:
-
Equilibrate Column A with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column and then equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat the process for Column B.
-
-
Evaluation:
-
Assess the chromatograms for any signs of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for any promising conditions.
-
Data Presentation
Table 1: Illustrative Results from Initial CSP Screening
Instrument Conditions: Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV 254 nm.
| CSP Name | Mobile Phase | k1' (Enantiomer 1) | k2' (Enantiomer 2) | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 2.54 | 2.92 | 1.15 | 1.85 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | 3.11 | 3.45 | 1.11 | 1.40 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 4.20 | 4.20 | 1.00 | 0.00 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | 5.31 | 5.95 | 1.12 | 1.55 |
Table 2: Illustrative Data for Mobile Phase Optimization
CSP: Amylose tris(3,5-dimethylphenylcarbamate); Mobile Phase: n-Hexane/IPA; Flow Rate: 1.0 mL/min; Temp: 25 °C.
| % IPA in n-Hexane | k1' (Enantiomer 1) | k2' (Enantiomer 2) | Separation Factor (α) | Resolution (Rs) |
| 5% | 4.85 | 5.82 | 1.20 | 2.10 |
| 10% | 2.54 | 2.92 | 1.15 | 1.85 |
| 15% | 1.68 | 1.88 | 1.12 | 1.45 |
| 20% | 1.10 | 1.19 | 1.08 | 1.10 |
Mandatory Visualizations
Caption: Troubleshooting workflow for improving chiral separation resolution.
Caption: Logical relationships of parameters affecting chiral separation.
References
Catalyst selection for efficient 2,3,4-Triphenylbutyramide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Triphenylbutyramide, focusing on the critical step of catalyst selection for the hydrolysis of the sterically hindered 2,3,4-Triphenylbutyronitrile precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the catalytic hydration of its corresponding nitrile precursor, 2,3,4-Triphenylbutyronitrile. This reaction involves the conversion of the nitrile group (-C≡N) into a primary amide group (-CONH₂).
Q2: Why is catalyst selection so critical for this specific synthesis?
A2: The precursor, 2,3,4-Triphenylbutyronitrile, is a sterically hindered molecule due to the presence of three bulky phenyl groups. This steric hindrance makes the nitrile group less accessible to reagents, and thus, many standard hydrolysis methods are inefficient or fail altogether. The choice of catalyst is therefore crucial to achieve a high yield of the desired amide without resorting to harsh reaction conditions that could lead to side products.
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: The primary challenges include:
-
Low Conversion Rates: Due to the steric hindrance of the starting nitrile, achieving complete conversion to the amide can be difficult.
-
Over-hydrolysis to Carboxylic Acid: Harsh acidic or basic conditions can lead to the hydrolysis of the desired amide product into the corresponding carboxylic acid (2,3,4-Triphenylbutyric acid), reducing the final yield.[1][2]
-
** Catalyst Inactivity:** Not all catalysts are effective for the hydration of sterically hindered nitriles.
Q4: Are there any recommended catalysts for the hydration of sterically hindered nitriles like 2,3,4-Triphenylbutyronitrile?
A4: Yes, platinum-based catalysts, particularly those with phosphine oxide ligands, have shown high efficacy for the selective hydration of sterically hindered nitriles under mild and neutral conditions.[3][4][5] The Ghaffar-Parkins catalyst is a notable example of such a system.[6] Other methods, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) or acetic acid (AcOH) with H₂SO₄ at elevated temperatures, have also been reported for hindered nitriles, though they may require more careful optimization to prevent side reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of the starting nitrile. | 1. Catalyst Inactivity: The chosen catalyst may not be suitable for a sterically hindered substrate. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion. 3. Poor Solubility: The starting nitrile may not be fully dissolved in the reaction solvent. | 1. Switch to a more effective catalyst: Consider using a platinum(II) catalyst with a secondary phosphine oxide ligand, which is known to be effective for hindered nitriles.[3][8] 2. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). 3. Use a co-solvent: Employ a co-solvent system to ensure complete dissolution of the starting material. |
| Formation of 2,3,4-Triphenylbutyric acid as a major byproduct. | 1. Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can promote the hydrolysis of the amide product.[1][2] 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial amide formation can lead to over-hydrolysis. | 1. Use a milder catalytic system: A platinum-based catalyst under neutral conditions is recommended to avoid over-hydrolysis.[3][5] 2. Carefully monitor the reaction: Use techniques like TLC or HPLC to monitor the progress and stop the reaction once the starting material is consumed and the desired amide is the major product.[9] |
| Inconsistent yields between batches. | 1. Variable Catalyst Quality: The activity of the catalyst may vary between batches. 2. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst. 3. Atmospheric Conditions: Some catalysts may be sensitive to air or moisture. | 1. Use a consistent source of catalyst: Ensure the catalyst is from a reliable supplier and stored under appropriate conditions. 2. Purify starting materials and solvents: Use freshly distilled or high-purity solvents and ensure the starting nitrile is of high purity. 3. Run the reaction under an inert atmosphere: If using a sensitive catalyst, perform the reaction under nitrogen or argon. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydration of Sterically Hindered Nitriles
| Catalyst System | Substrate Example | Reaction Conditions | Yield of Amide (%) | Key Advantages | Potential Drawbacks | Reference |
| Pt(II) with Me₂PHO | Hindered tertiary nitriles | 0.5 mol% catalyst, EtOH/H₂O, 80°C, 3-20h | High | High selectivity, mild and neutral conditions, low catalyst loading. | Cost of platinum catalyst. | [3][4] |
| Ghaffar-Parkins Catalyst | Tertiary nitriles | Not specified | High | High activity and chemoselectivity under mild conditions. | Cost of platinum catalyst. | [6] |
| TFA-H₂SO₄ | Sterically hindered nitriles | TFA/H₂SO₄ mixture, 1-8h | Moderate to High | Readily available reagents. | Strongly acidic, may not be suitable for acid-sensitive substrates. | [7] |
| AcOH-H₂SO₄ | Mesitonitrile (sterically hindered) | AcOH/H₂SO₄, >90°C | Not specified | Can overcome steric hindrance where TFA fails. | Requires higher temperatures, risk of side reactions. | [7] |
| NaOH | General nitriles | Aq. NaOH, mild heating | Variable | Inexpensive and readily available. | Difficult to stop at the amide stage, risk of over-hydrolysis.[1] | [10] |
| MnO₂ (Flow Chemistry) | Wide range of nitriles | Aqueous solution passed through MnO₂ column, 30-100°C | High | Sustainable, scalable, easy product isolation. | May not be suitable for all sterically hindered substrates. | [11] |
Experimental Protocols
Key Experiment: Platinum-Catalyzed Synthesis of this compound
This protocol is adapted from the general procedure for the platinum-catalyzed selective hydration of hindered nitriles.[3]
Materials:
-
2,3,4-Triphenylbutyronitrile
-
Platinum(II) catalyst with a secondary phosphine oxide ligand (e.g., [PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Ethanol (EtOH), reagent grade
-
Deionized Water (H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-Triphenylbutyronitrile.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the platinum(II) catalyst (0.5 - 1.0 mol%).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., a 3:1 v/v ratio) to the flask to dissolve the starting material.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting nitrile is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization: Characterize the purified this compound by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the platinum-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for the platinum-catalyzed hydration of a nitrile to an amide.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups (2004) | Xiao-bin Jiang | 138 Citations [scispace.com]
- 5. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. oatext.com [oatext.com]
- 11. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
Preventing aggregation of 2,3,4-Triphenylbutyramide in assays
This technical support center provides guidance on preventing the aggregation of 2,3,4-Triphenylbutyramide (Hypothetical CAS No. 12345-67-8) in various biological assays. Aggregation of small molecules is a common source of assay interference and can lead to false-positive results.[1] This guide offers troubleshooting advice and detailed protocols to help researchers obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a problem in assays?
A1: Small molecule aggregation is a phenomenon where individual molecules of a compound, such as this compound, self-associate in solution to form larger colloidal particles.[2] These aggregates can non-specifically inhibit enzymes and other proteins, leading to misleading assay results that do not reflect true inhibition of the target.[1] This is a significant source of false positives in high-throughput screening (HTS) campaigns.[1]
Q2: At what concentrations is this compound likely to aggregate?
A2: The concentration at which a small molecule begins to aggregate is known as the Critical Aggregation Concentration (CAC). This value is specific to the compound and the assay conditions. While the specific CAC for this compound is not empirically determined here, many small molecules aggregate in the low micromolar range.[1] It is crucial to determine the CAC of your compound under your specific experimental conditions.
Q3: How can I detect if this compound is aggregating in my assay?
A3: Dynamic Light Scattering (DLS) is a common biophysical method used to detect the formation of aggregates in solution.[3][4] An increase in the hydrodynamic radius of particles in solution with increasing compound concentration is indicative of aggregation. Other methods include checking for steep or bell-shaped dose-response curves in your assay, which can suggest aggregation-based activity.[5]
Q4: What are the primary factors that influence the aggregation of small molecules?
A4: Several factors can influence aggregation, including the compound's intrinsic physicochemical properties (e.g., hydrophobicity), its concentration, the composition of the assay buffer (pH, ionic strength), and the presence of other molecules.[1]
Troubleshooting Guide
Issue: I am observing potent inhibition by this compound, but the results are not reproducible.
-
Possible Cause: The compound may be forming aggregates that non-specifically inhibit the target enzyme.
-
Troubleshooting Steps:
-
Perform a detergent-based counter-screen. Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01% v/v).[6] If the inhibitory activity of this compound is significantly reduced or eliminated, it is likely due to aggregation.[6]
-
Vary the enzyme concentration. For an aggregation-based inhibitor, the IC50 value will often increase linearly with an increase in the enzyme concentration.[1] Perform the assay at different enzyme concentrations (e.g., 1x, 5x, 10x) and observe the effect on the IC50 of this compound.
-
Use a decoy protein. Including a high concentration of a carrier protein like Bovine Serum Albumin (BSA), typically starting at 0.1 mg/mL, can help prevent non-specific inhibition by sequestering the aggregates.[1] The BSA should be added to the assay before the test compound.[1]
-
Issue: The dose-response curve for this compound is unusually steep.
-
Possible Cause: Steep dose-response curves are often characteristic of compounds that act via an aggregation-based mechanism.[5]
-
Troubleshooting Steps:
-
Visually inspect the assay wells. At higher concentrations, you may be able to see visible precipitates of the compound.
-
Employ Dynamic Light Scattering (DLS). Directly measure the particle size of this compound at various concentrations in your assay buffer. A sharp increase in particle size above a certain concentration confirms aggregation.
-
Strategies to Prevent Aggregation
To proactively prevent the aggregation of this compound in your assays, consider the following strategies:
-
Incorporate Detergents: Non-ionic detergents are effective at preventing the formation of aggregates.
-
Add Carrier Proteins: Proteins like BSA can act as "decoy" molecules to bind to aggregates and prevent them from interacting with your target.
-
Use Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, enhancing their solubility and preventing aggregation.[7]
-
Optimize Compound Concentration: Whenever possible, work at concentrations below the compound's CAC.[1]
Table 1: Recommended Concentrations of Anti-Aggregation Reagents
| Reagent | Typical Working Concentration | Notes |
| Detergents | ||
| Triton X-100 | 0.001% - 0.1% (v/v) | A concentration of 0.01% is often sufficient and well-tolerated by many enzymes.[6] |
| Tween-20 | 0.001% - 0.1% (v/v) | Similar to Triton X-100, it can enhance protease activity in some cases.[8] |
| CHAPS | 0.01% - 0.5% (w/v) | A zwitterionic detergent that may have less of an enhancing effect on some enzymes compared to non-ionic detergents.[8] |
| Decoy Proteins | ||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Should be added to the assay mixture before the compound.[1] Can potentially sequester monomeric compound at high concentrations.[1] |
| Solubilizing Agents | ||
| β-Cyclodextrins | 25 - 50 mM | Can be effective in preventing aggregation of proteins and potentially small molecules.[9] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies, often in mM range | Has greater aqueous solubility than β-cyclodextrin.[10] |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay with an Aggregation Counter-Screen
This protocol describes a general procedure for testing the inhibitory activity of this compound against a hypothetical enzyme, "Kinase X," and includes steps to identify aggregation-based inhibition.
Materials:
-
Kinase X enzyme
-
Substrate for Kinase X
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Detergent Assay Buffer (Assay Buffer + 0.02% Triton X-100)
-
ATP
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in both Assay Buffer and Detergent Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the compound dilutions (or buffer for control) to the wells of two separate 96-well plates (one for each buffer condition).
-
Add 20 µL of Kinase X solution (at the desired concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of a solution containing the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plates at 30°C for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance) with a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound in both the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the inhibition is aggregation-dependent.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the final assay buffer, including a buffer-only control. A typical concentration range to test would be from low micromolar to the highest concentration used in the assay.
-
Filtering: Filter all samples through a 0.2 µm syringe filter to remove any dust or extraneous particles.[11]
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[12]
-
Carefully pipette each sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to determine the particle size distribution and average hydrodynamic radius.
-
-
Data Analysis: Plot the average hydrodynamic radius as a function of the this compound concentration. A sudden and significant increase in the radius above a certain concentration is indicative of the CAC and aggregate formation.
Visualizations
Caption: Troubleshooting workflow for identifying aggregation-based inhibition.
Caption: Interference of compound aggregation in an in vitro assay.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
Optimizing storage conditions for long-term stability of 2,3,4-Triphenylbutyramide
This technical support center provides guidance on the optimal storage conditions for the long-term stability of 2,3,4-Triphenylbutyramide. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the compound in a tightly sealed container to prevent moisture absorption and oxidation.[1][2] Storage in a well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, acids, and bases is also crucial.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound. As a general principle, for every 10°C rise in temperature, the rate of chemical reactions, including degradation, can increase two- to five-fold.[3] Therefore, storing the compound at controlled room temperature or lower is advisable. For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, particularly UV light, can potentially lead to photodegradation. It is recommended to store this compound in an amber or opaque container to protect it from light.[3] Photostability testing is advised to understand the intrinsic photostability characteristics of the compound.[3]
Q4: What is the recommended procedure for handling this compound?
A4: Handle this compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Minimize dust generation and accumulation.[1] After handling, wash hands thoroughly.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or degradation due to exposure to air, light, or impurities. | Store the compound in a tightly sealed, inert gas-flushed container in a dark and cool place. Evaluate the purity of the material using a suitable analytical method like HPLC. |
| Precipitation in a prepared solution | The solution may be supersaturated, or the solvent may have evaporated. The compound might be degrading into less soluble products. | Ensure the solution concentration is within the solubility limits for the chosen solvent. Store solutions in tightly sealed containers. If degradation is suspected, re-analyze the solution for purity and degradation products. |
| Inconsistent analytical results (e.g., varying purity) | This could be due to non-homogeneity of the sample, degradation during storage or sample preparation, or issues with the analytical method itself. | Ensure the sample is thoroughly mixed before taking an aliquot. Prepare fresh solutions for analysis. Validate the analytical method to ensure it is stability-indicating.[4] |
| Appearance of new peaks in HPLC chromatogram | This indicates the presence of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and pathways.[3][4][5] This will help in developing a stability-indicating analytical method. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH (ICH Long-Term) | 0 | 99.8 | White crystalline solid |
| 3 | 99.5 | White crystalline solid | |
| 6 | 99.1 | Off-white crystalline solid | |
| 12 | 98.2 | Slightly yellow solid | |
| 40°C / 75% RH (ICH Accelerated) | 0 | 99.8 | White crystalline solid |
| 1 | 98.9 | Off-white crystalline solid | |
| 3 | 97.5 | Yellowish solid | |
| 6 | 95.3 | Yellow solid | |
| 5°C | 0 | 99.8 | White crystalline solid |
| 6 | 99.7 | White crystalline solid | |
| 12 | 99.6 | White crystalline solid | |
| 24 | 99.4 | White crystalline solid | |
| -20°C | 0 | 99.8 | White crystalline solid |
| 12 | 99.8 | White crystalline solid | |
| 24 | 99.7 | White crystalline solid | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | Slightly off-white solid |
| 200 W h/m² | 99.1 | Slightly off-white solid |
RH = Relative Humidity; ICH = International Council for Harmonisation
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
3. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector[5]
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks, pipettes, and vials
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.
-
Sample Solution: Prepare samples from stability studies at a similar concentration to the working standard.
6. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines.[3]
-
Analyze all stressed samples by HPLC to ensure the method can separate degradation products from the parent compound.
7. Data Analysis:
-
Calculate the purity of this compound using the area percentage method.
-
Quantify any significant degradation products relative to the main peak.
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Troubleshooting guide for unexpected stability results.
References
Validation & Comparative
A Comparative Guide to the Evaluation of Novel Fluorescent Dyes: A 2,3,4-Triphenylbutyramide Case Study
Introduction
In the dynamic field of biomedical research and drug development, fluorescent dyes are indispensable tools for visualizing and quantifying cellular and molecular processes. While a vast portfolio of fluorescent probes exists, the quest for novel dyes with superior photophysical properties, such as enhanced brightness, photostability, and specific targeting capabilities, is ever-ongoing. This guide provides a comprehensive framework for the comparative evaluation of a novel or uncharacterized compound, such as 2,3,4-Triphenylbutyramide, against established fluorescent dyes.
Initial literature and database searches for "this compound" did not yield any data indicating it is a known or characterized fluorescent dye. However, its structural motif, containing triphenyl groups, is a feature of some classes of fluorescent molecules, such as triphenylmethane dyes.[1][2] Therefore, it is plausible that a compound with this name could exhibit fluorescent properties.
This guide will use this compound as a hypothetical novel compound to illustrate the essential experiments and data required for its characterization and comparison against a panel of well-established fluorescent dyes: DAPI, Fluorescein, and Rhodamine B. The provided tables and protocols serve as a template for researchers to insert their own experimental data for novel compounds.
Quantitative Comparison of Photophysical Properties
A direct comparison of the key performance indicators of fluorescent dyes is crucial for selecting the appropriate probe for a specific application. The following table summarizes the essential photophysical properties of our hypothetical this compound and the selected reference dyes. Researchers should aim to populate such a table with their own experimentally determined values.
| Property | This compound (Hypothetical) | DAPI | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (λex) | TBD | 358 nm | 495 nm | 555 nm |
| Emission Max (λem) | TBD | 461 nm | 519 nm | 580 nm |
| Molar Extinction Coefficient (ε) | TBD | 42,000 M⁻¹cm⁻¹ | 75,000 M⁻¹cm⁻¹ | 105,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | TBD | 0.92 | 0.95 | 0.31 |
| Photostability | TBD | Moderate | Low | High |
| Solubility | TBD | Water | Water | Water |
| Primary Application | TBD | Nuclear Staining | General Labeling | General Labeling |
TBD: To Be Determined experimentally.
Experimental Protocols for Characterization
The following are standard protocols for determining the key photophysical properties of a novel fluorescent compound.
1. Determination of Excitation and Emission Spectra
-
Objective: To determine the wavelengths at which the dye maximally absorbs and emits light.
-
Methodology:
-
Prepare a dilute solution of the dye in a suitable solvent (e.g., PBS for aqueous solubility or ethanol for organic solubility).
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
To determine the emission spectrum, set the excitation wavelength to an estimated maximum (e.g., based on the color of the dye) and scan a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).
-
To determine the excitation spectrum, set the emission detector to the determined λem and scan a range of excitation wavelengths. The peak of this spectrum is the excitation maximum (λex).
-
2. Measurement of Molar Extinction Coefficient
-
Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.
-
Methodology:
-
Prepare a series of known concentrations of the dye in a suitable solvent.
-
Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the determined λex.
-
Plot absorbance versus concentration. The slope of the linear portion of this plot is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
-
3. Quantum Yield Determination
-
Objective: To measure the efficiency of the dye in converting absorbed light into emitted light.
-
Methodology:
-
The relative quantum yield is determined by comparing the fluorescence of the unknown dye to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or fluorescein).
-
Prepare solutions of the unknown dye and the standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the unknown and the standard solution.
-
The quantum yield (Φ) is calculated using the following equation: Φ_unknown = Φ_standard * (I_unknown / I_standard) * (η_unknown² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
4. Photostability Assay
-
Objective: To assess the dye's resistance to photobleaching upon prolonged light exposure.
-
Methodology:
-
Prepare a sample of the dye (e.g., stained cells or a solution).
-
Mount the sample on a fluorescence microscope.
-
Continuously illuminate the sample with the excitation light source.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.
-
Visualizing Experimental Workflows and Potential Applications
Experimental Workflow for Dye Characterization
References
A Comparative Analysis of Phenylalanine Butyramide and Other Butyramide Derivatives in Bioassays
A detailed examination of the biological activity of butyramide derivatives, with a focus on Phenylalanine Butyramide due to the current absence of publicly available bioassay data for 2,3,4-Triphenylbutyramide.
In the ever-evolving landscape of drug discovery and development, the comparative analysis of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide provides a comprehensive comparison of the bioactivity of various butyramide derivatives, with a particular focus on Phenylalanine Butyramide (PBA), a well-characterized derivative with available experimental data. At the time of this publication, a thorough search of scientific literature did not yield any specific bioassay data for this compound. Therefore, this guide will utilize PBA as a primary example to illustrate the biological potential of butyramide derivatives, while also drawing comparisons to other classes of amides where relevant data is available.
Phenylalanine Butyramide (PBA): A Case Study
Phenylalanine Butyramide (PBA), also referred to as N-(1-carbamoyl-2-phenyl-ethyl) butyramide, has emerged as a promising bioactive molecule, particularly in the fields of dermatology and cosmetics. Its primary mechanism of action investigated to date is the inhibition of tyrosinase, a key enzyme in melanin synthesis.
Quantitative Bioassay Data
The following table summarizes the key quantitative data from in vitro and clinical studies on Phenylalanine Butyramide.
| Bioassay | Test System | Endpoint | Result | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 120.3 mM | [1] |
| Skin Depigmenting Activity (UV Spots) | Human Clinical Trial (30 days) | % Change | -9.9% | [1] |
| Skin Depigmenting Activity (Brown Spots) | Human Clinical Trial (30 days) | % Change | -17.7% | [1] |
| Skin Brightening (ITA°) | Human Clinical Trial (30 days) | % Change | +13% | [1] |
| Skin Elasticity (Ua/Uf) | Human Clinical Trial (30 days) | % Change | +32.3% | [1] |
| Skin Firmness (Uf) | Human Clinical Trial (30 days) | % Change | -14.9% | [1] |
| Genotoxicity | Ames Test (in vitro) | Non-mutagenic | [2] | |
| Genotoxicity | Micronucleus Test (in vitro) | No chromosome breaks induced | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tyrosinase inhibition pathway and a general workflow for evaluating the bioactivity of a butyramide derivative.
Caption: Tyrosinase Inhibition by Phenylalanine Butyramide.
Caption: General Workflow for Bioactivity Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited for Phenylalanine Butyramide.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., Phenylalanine Butyramide)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Genotoxicity: Ames Test
Objective: To assess the mutagenic potential of a test compound using various strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Test compound.
-
Positive and negative controls.
-
Minimal glucose agar plates.
Procedure:
-
Prepare different concentrations of the test compound.
-
In a test tube, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.
-
After a pre-incubation period, pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Genotoxicity: Micronucleus Test
Objective: To evaluate the potential of a test compound to induce chromosomal damage in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79).
-
Test compound.
-
Positive and negative controls.
-
Cytochalasin B (to block cytokinesis).
-
Culture medium and supplements.
-
Microscope slides and staining reagents (e.g., Giemsa).
Procedure:
-
Culture the mammalian cells in the presence of various concentrations of the test compound, along with positive and negative controls.
-
Add Cytochalasin B to the culture to arrest cell division at the binucleated stage.
-
After an appropriate incubation period, harvest the cells.
-
Fix and stain the cells on microscope slides.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test compound has clastogenic or aneugenic potential.
Comparison with Other Butyramide and Amide Derivatives
While data for this compound is unavailable, the broader class of amide-containing compounds has been extensively studied, revealing a wide range of biological activities. For instance, certain benzamide and picolinamide derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease.[3] In one study, a picolinamide derivative demonstrated an IC50 value of 2.49 µM against AChE.[3] Other research on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has shown their potential as antifungal agents against various plant pathogens.[4] These examples highlight the diverse therapeutic possibilities within the broader family of amide derivatives, underscoring the importance of systematic structure-activity relationship (SAR) studies to identify novel and potent therapeutic agents.
Conclusion
This guide has provided a detailed overview of the bioactivity of Phenylalanine Butyramide as a representative of the butyramide derivative class, presenting quantitative data, signaling pathway information, and experimental protocols. The absence of data for this compound highlights a potential area for future research. The diverse biological activities observed in other amide derivatives suggest that further exploration of novel butyramide structures could lead to the discovery of new therapeutic agents for a variety of diseases. Researchers are encouraged to utilize the provided protocols as a foundation for the evaluation of new butyramide compounds and to contribute to the growing body of knowledge in this promising area of medicinal chemistry.
References
- 1. Phenylalanine Butyramide: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase [mdpi.com]
- 2. In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,3,4-Triphenylbutyramide: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a traditional and a novel synthesis route for the production of 2,3,4-Triphenylbutyramide. The focus is on the validation of a new, more efficient synthetic methodology, supported by comparative data and detailed experimental protocols. The presented routes are based on the conversion of a presumed precursor, 2,3,4-triphenylbutanoic acid.
Overview of Synthetic Strategies
The synthesis of this compound from its corresponding carboxylic acid is a critical final step. Traditional methods often involve harsh reagents and multiple steps. The novel approach presented here utilizes a modern coupling agent for a more direct and efficient conversion.
Uncharted Territory: The Challenge of Characterizing 2,3,4-Triphenylbutyramide
A comprehensive search of scientific literature and chemical databases reveals a significant information gap regarding the biological activity and potential cross-reactivity of 2,3,4-Triphenylbutyramide. This scarcity of data precludes the creation of a detailed comparative guide as requested, as there is currently no established biological context for this compound.
For researchers, scientists, and drug development professionals, understanding a compound's biological interactions is paramount. This includes not only its primary mechanism of action but also any off-target effects or cross-reactivities with other biomolecules. Such information is critical for assessing a compound's therapeutic potential and safety profile.
At present, this compound does not appear in public databases of bioactive molecules, nor is it mentioned in published studies detailing its effects on biological systems. This suggests that the compound may be a novel chemical entity that has not yet been subjected to biological screening, or it may be an intermediate in a synthetic pathway not intended for biological use.
Without foundational data on its biological target(s), it is impossible to:
-
Compare its performance to alternative compounds: A meaningful comparison requires a defined metric of performance, such as potency (e.g., IC50 or EC50 values), selectivity against related targets, or efficacy in a relevant biological assay.
-
Provide supporting experimental data: No experimental results detailing the compound's activity in biological assays could be located.
-
Detail experimental protocols: The absence of published studies means there are no established methodologies for testing this specific compound.
-
Create diagrams of signaling pathways: Without knowing the biological target, any depiction of signaling pathways would be purely speculative and scientifically unfounded.
For this compound to be evaluated for its potential in a biological context, a systematic investigation would need to be undertaken. A standard workflow for such an investigation is outlined below.
Proposed Initial Screening Workflow
To begin to understand the biological profile of a novel compound like this compound, a tiered screening approach is typically employed. This process is designed to first identify any biological activity and then to progressively characterize the nature of that activity.
Figure 1. A generalized workflow for the initial biological characterization of a novel chemical compound.
Should initial screening identify a reproducible biological effect, subsequent studies would be designed to elucidate the mechanism of action and assess selectivity. These studies would generate the necessary data to perform the comparative analysis originally requested.
Until such foundational research is conducted and published, a comprehensive guide on the cross-reactivity of this compound in biological systems cannot be responsibly produced. The scientific community awaits initial disclosures of this compound's biological properties to enable further investigation and comparison.
Comparative Analysis of Phenylbutyrate and Valproic Acid: Therapeutic Potential and Mechanisms of Action
A Guide for Researchers and Drug Development Professionals
Introduction
While information regarding the therapeutic potential of 2,3,4-Triphenylbutyramide is not available in the current scientific literature, this guide provides a comparative analysis of two structurally related and therapeutically relevant compounds: 4-Phenylbutyrate (4-PBA) and Valproic Acid (VPA). Both are short-chain fatty acid derivatives with established clinical applications and interesting overlapping, yet distinct, mechanisms of action. This analysis focuses on their roles as histone deacetylase (HDAC) inhibitors and, in the case of 4-PBA, as a chemical chaperone, providing a framework for understanding their therapeutic potential across a range of diseases.
4-Phenylbutyrate is primarily used in the management of urea cycle disorders and has shown promise in a variety of other conditions due to its ability to alleviate endoplasmic reticulum (ER) stress and act as an HDAC inhibitor.[1][2] Valproic acid is a widely used anticonvulsant and mood stabilizer, with its therapeutic effects also attributed to HDAC inhibition, among other mechanisms.[3][4] This guide will objectively compare their performance, supported by experimental data, to inform further research and drug development efforts.
Comparative Data Summary
The following table summarizes key quantitative data for 4-PBA and VPA, providing a direct comparison of their therapeutic and mechanistic profiles.
| Parameter | 4-Phenylbutyrate (4-PBA) | Valproic Acid (VPA) | Reference |
| Primary Therapeutic Uses | Urea cycle disorders, Investigational for cystic fibrosis, neurodegenerative diseases, and certain cancers. | Epilepsy (various seizure types), Bipolar disorder (mania), Migraine prophylaxis.[3] | [1][2] |
| Mechanism of Action | Histone Deacetylase (HDAC) inhibitor, Chemical chaperone (reduces ER stress). | Histone Deacetylase (HDAC) inhibitor, Increases GABA levels, Modulates voltage-gated ion channels.[5][6] | [1][7] |
| HDAC Inhibition | Pan-HDAC inhibitor. | Primarily inhibits Class I and IIa HDACs.[5][8] | [9][10] |
| In Vitro Efficacy (HDAC Inhibition) | Induces histone hyperacetylation at mM concentrations. | Induces histone hyperacetylation at mM concentrations.[6] | [11] |
| In Vitro Efficacy (Anti-proliferative) | Inhibits growth of Non-Small Cell Lung Cancer (NSCLC) cell lines at 2 mM. | Reduces medulloblastoma cell viability and leads to cell cycle arrest.[12] | [11] |
| Clinical Trial Dosage (Example) | 19 grams/day for cystic fibrosis.[13] | 250-500 mg, 3 times a day for mania.[3] | N/A |
| Therapeutic Plasma Concentration | Varies depending on indication. | 50-100 mcg/mL for epilepsy; 50-125 mcg/mL for mania.[3] | N/A |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the activity of 4-PBA and VPA.
Histone Deacetylase (HDAC) Activity/Inhibition Assay (Colorimetric)
This protocol outlines a method to measure the HDAC inhibitory activity of compounds like 4-PBA and VPA.
Principle: This assay measures the activity of HDACs by quantifying the deacetylation of a substrate. The unique acetylated histone substrate is captured on strip wells. Active HDACs in the sample deacetylate the histone substrate. The remaining acetylated substrate is detected using a specific antibody, and the amount is quantified colorimetrically. The amount of remaining acetylated substrate is inversely proportional to HDAC activity.[14]
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., Abnova, KA0628)
-
Nuclear extract from cells or tissues
-
Test compounds (4-PBA, VPA)
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from cells treated with or without the test compounds.
-
Dilute the 10X Wash Buffer (H1) to 1X with distilled water.
-
Add 50 µl of the diluted Assay Buffer (H3) to each well, except for the blank and standard curve wells.
-
Add 2 µl of the nuclear extract and 28 µl of Dilution Buffer (H2) to the sample wells. For inhibitor screening, add 2 µl of the test compound at various concentrations.
-
For the blank, add 30 µl of H2.
-
Cover the wells and incubate at 37°C for 45-60 minutes.
-
Wash each well three times with 150 µl of 1X H1.
-
Add 50 µl of the diluted Capture Antibody (H6) to each well and incubate at room temperature for 60 minutes.
-
Wash each well four times with 150 µl of 1X H1.
-
Add 50 µl of the diluted Detection Antibody (H7) to each well and incubate at room temperature for 25-30 minutes.
-
Wash each well five times with 150 µl of 1X H1.
-
Add 100 µl of the Developing Solution (H8) and incubate at room temperature for 2-10 minutes, avoiding light.
-
Add 100 µl of the Stop Solution (H9) to each well.
-
Read the absorbance on a microplate reader at 450 nm.
Data Analysis: Calculate the HDAC activity or inhibition based on the absorbance readings, using the standard curve to quantify the amount of deacetylated substrate.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation in response to treatment with 4-PBA or VPA.
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to assess the levels of acetylated histones (e.g., acetylated histone H3 or H4) in cells treated with HDAC inhibitors. An increase in the signal for acetylated histones indicates HDAC inhibition.
Materials:
-
Cell culture reagents
-
4-PBA and VPA
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells (e.g., Neuro2A, U87) and treat with various concentrations of 4-PBA or VPA for a specified time (e.g., 24 hours).[6][15]
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis: Quantify the band intensities for the acetylated histone and the loading control. Normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation upon treatment.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanisms of action for 4-PBA and VPA.
Caption: Workflow for a colorimetric HDAC inhibition assay.
References
- 1. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. xcessbio.com [xcessbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. academic.oup.com [academic.oup.com]
Benchmarking the performance of 2,3,4-Triphenylbutyramide as a material component
A comprehensive search for performance benchmarks, experimental data, and comparative analysis of 2,3,4-Triphenylbutyramide as a material component has revealed a significant lack of publicly available information. Despite extensive database searches for this specific compound, no established research, experimental protocols, or performance data could be identified. This suggests that this compound is not a commonly utilized or studied material within the scientific and industrial communities.
The initial aim of this guide was to provide a detailed comparison of this compound against alternative materials, supported by robust experimental evidence. However, the absence of any discernible research on its material properties, synthesis, or applications makes a direct and data-driven comparison impossible at this time.
While no information was found for the specific molecule of this compound, research into related chemical families, such as butyramide derivatives and compounds containing multiple phenyl groups, indicates a broad range of applications in materials science. These applications, however, cannot be directly extrapolated to the subject of this inquiry without specific experimental validation.
For researchers, scientists, and drug development professionals interested in novel material components, the lack of data on this compound presents both a challenge and an opportunity. It signifies a potential area for novel research, including synthesis, characterization, and exploration of its potential properties.
Given the current state of available information, this guide cannot fulfill the request for a data-driven comparison. It is recommended that the user:
-
Verify the chemical name and structure: It is possible that "this compound" is a misnomer or a rarely used synonym for another compound.
-
Consider alternative, well-documented materials: A vast body of literature exists for a wide array of material components. Focusing on materials with established performance data would allow for a meaningful comparative analysis.
Should data on this compound become available, a thorough benchmarking study would be a valuable contribution to the field of materials science. Such a study would necessitate the following hypothetical workflow:
Hypothetical Experimental Workflow for Benchmarking a Novel Material
Caption: A hypothetical workflow for the synthesis, characterization, and benchmarking of a novel material component.
This conceptual outline underscores the rigorous process required to establish a new material's performance profile, a process that has yet to be documented for this compound.
A Comparative Guide to the Synthesis of 2,3,4-Triphenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecules such as 2,3,4-Triphenylbutyramide is a critical process in pharmaceutical research and development. The efficiency, scalability, and purity of the final product are highly dependent on the chosen synthetic pathway. This guide provides a comparative analysis of two plausible synthetic methodologies for this compound, supported by representative experimental data from analogous transformations. The presented routes are based on fundamental organic chemistry principles, offering a framework for laboratory application.
Methodology 1: Amidation of 2,3,4-Triphenylbutyric Acid
This approach involves the initial synthesis of the corresponding carboxylic acid, 2,3,4-Triphenylbutyric acid, followed by its conversion to the target amide.
Step 1: Synthesis of 2,3,4-Triphenylbutyric Acid
A potential route to this precursor involves a conjugate addition of a phenyl group to a cinnamic acid derivative, followed by further modifications. For the purpose of this guide, we will focus on the second step: the amidation reaction.
Step 2: Amide Formation
The conversion of a carboxylic acid to a primary amide is a well-established transformation in organic synthesis. A variety of coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by an amine source, such as ammonia or an ammonia equivalent.
Experimental Protocol:
A general procedure for the amidation of a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is as follows:
-
To a solution of 2,3,4-Triphenylbutyric acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane, DMF), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Introduce a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base (e.g., Diisopropylethylamine, 2.0 eq).
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Methodology 2: Partial Hydrolysis of 2,3,4-Triphenylbutyronitrile
This alternative two-step pathway involves the synthesis of the corresponding nitrile, 2,3,4-Triphenylbutyronitrile, which is then selectively hydrolyzed to the primary amide.
Step 1: Synthesis of 2,3,4-Triphenylbutyronitrile
The synthesis of this nitrile could potentially be achieved through various methods, including nucleophilic substitution reactions. For this guide, we will concentrate on the subsequent hydrolysis step.
Step 2: Nitrile Hydrolysis
The partial hydrolysis of a nitrile to an amide requires carefully controlled conditions to avoid over-hydrolysis to the carboxylic acid. Both acidic and basic conditions can be employed.
Experimental Protocol (Alkaline Conditions):
A mild and effective method for the selective hydrolysis of nitriles to amides utilizes alkaline hydrogen peroxide.[1]
-
Dissolve 2,3,4-Triphenylbutyronitrile (1.0 eq) in a suitable solvent mixture, such as ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the mixture.
-
Cool the reaction mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 3-5 eq) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data
| Parameter | Methodology 1: Amidation | Methodology 2: Nitrile Hydrolysis |
| Key Transformation | Carboxylic Acid to Amide | Nitrile to Amide |
| Reagents | EDC, HOBt, Ammonia source | NaOH, H₂O₂ |
| Typical Yield | 70-95%[2][3] | 60-90%[1][4][5] |
| Reaction Time | 12-24 hours | 2-6 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Purity (Post-Purification) | >95% | >95% |
| Key Advantages | High yields, well-established | Milder conditions, avoids costly coupling reagents |
| Key Disadvantages | Cost of coupling reagents, potential for side products | Potential for over-hydrolysis to carboxylic acid |
Logical Workflow for Method Selection
The choice between these synthetic routes will depend on several factors, including the availability and cost of starting materials, desired reaction scale, and the importance of minimizing reaction time. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method.
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of 2,3,4-Triphenylbutyramide with known inhibitors
A comprehensive search of scientific literature and patent databases has revealed no available biological activity data or comparative studies for the compound 2,3,4-Triphenylbutyramide. Therefore, a head-to-head comparison with known inhibitors cannot be conducted at this time.
Extensive searches were performed to identify any published research detailing the biological effects, mechanism of action, or inhibitory properties of this compound. These inquiries, encompassing chemical and biological databases such as PubChem, have not yielded any relevant information. The compound appears to be novel or not yet characterized in the public domain, precluding the possibility of generating a comparison guide as requested.
For a comparative analysis to be performed, foundational data on the subject compound is essential. This would typically include:
-
Identification of the biological target(s).
-
Quantitative measures of activity (e.g., IC50, Ki values).
-
Detailed experimental protocols outlining the conditions under which the data was generated.
Without this primary information for this compound, there is no basis for a scientific comparison against any known inhibitors. Researchers and drug development professionals interested in this molecule would first need to undertake primary research to determine its biological profile.
Should data on the biological activity of this compound become publicly available, a comprehensive comparison guide could be developed. This would involve identifying appropriate comparator compounds that act on the same biological target and sourcing relevant experimental data for a thorough, evidence-based analysis.
Validating the Mechanism of Action of Sodium Phenylbutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium Phenylbutyrate's mechanism of action with alternative therapies. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a clear and objective analysis for researchers, scientists, and drug development professionals. Sodium Phenylbutyrate is a compound with a multifaceted mechanism of action, primarily recognized for its role as an ammonia scavenger and a histone deacetylase (HDAC) inhibitor.[1][2][3]
Comparative Analysis of Mechanism of Action
Sodium Phenylbutyrate's therapeutic effects stem from two primary mechanisms:
-
Ammonia Scavenging: In the liver and kidneys, Sodium Phenylbutyrate is converted to its active metabolite, phenylacetate.[3][4] Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This process provides an alternative pathway for waste nitrogen excretion, effectively reducing elevated ammonia levels in the blood, a critical function in the treatment of urea cycle disorders (UCDs).[1][3][4]
-
Histone Deacetylase (HDAC) Inhibition: Sodium Phenylbutyrate also functions as an HDAC inhibitor.[1][5] By inhibiting HDAC enzymes, it leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[5] This open chromatin state facilitates the transcription of various genes that can influence cellular processes like cell cycle arrest, apoptosis, and differentiation, which is particularly relevant in cancer therapy.[5][6][7]
A key alternative to Sodium Phenylbutyrate is Glycerol Phenylbutyrate , a prodrug of phenylbutyrate.[8] The primary distinction lies in its formulation as a triglyceride, which is hydrolyzed by pancreatic lipases to release phenylbutyrate and glycerol.[8] This formulation is designed to offer improved pharmacokinetic properties and patient compliance.[9]
Another class of alternatives are other HDAC inhibitors with different chemical structures and specificities. These include compounds like Vorinostat and Romidepsin, which are also approved for cancer treatment.[5] Their mechanisms are centered on HDAC inhibition, but they may target different HDAC isoforms with varying potencies, leading to different gene expression profiles and clinical outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data comparing Sodium Phenylbutyrate with its alternatives.
Table 1: Pharmacokinetic Properties
| Parameter | Sodium Phenylbutyrate | Glycerol Phenylbutyrate |
| Bioavailability | ~78% (oral)[10] | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[4] | - |
| Half-life (t1/2) | ~0.75 hours (parent drug)[11] | - |
| Active Metabolite | Phenylacetate[3][4] | Phenylacetate[8] |
| Excretion | Primarily as phenylacetylglutamine in urine[3][4] | Primarily as phenylacetylglutamine in urine[8] |
Table 2: Clinical Efficacy in Urea Cycle Disorders
| Outcome | Sodium Phenylbutyrate | Glycerol Phenylbutyrate |
| Ammonia Control | Effective in reducing plasma ammonia levels[12] | Non-inferior to Sodium Phenylbutyrate in ammonia control[13] |
| Adverse Events | Gastrointestinal issues, body odor[14] | Generally comparable to Sodium Phenylbutyrate[13] |
Table 3: HDAC Inhibition Activity
| Compound | HDAC Isoform Specificity | In Vitro Potency (IC50) |
| Sodium Phenylbutyrate | Pan-HDAC inhibitor (weak) | Millimolar range |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Nanomolar to low micromolar range |
| Romidepsin (FK228) | Class I HDAC selective | Nanomolar range |
Experimental Protocols
Western Blot Analysis for Histone Acetylation
Objective: To determine the effect of Sodium Phenylbutyrate on histone H3 and H4 acetylation levels in treated cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency. Treat cells with varying concentrations of Sodium Phenylbutyrate (and/or other HDAC inhibitors) for a specified time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C. Use an antibody against total histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
Ammonia Measurement Assay
Objective: To quantify the reduction in ammonia levels in plasma or cell culture media following treatment with Sodium Phenylbutyrate.
Methodology:
-
Sample Collection: Collect blood samples from subjects in a clinical trial or media from a cell culture experiment at baseline and after treatment with Sodium Phenylbutyrate. Process blood samples to obtain plasma.
-
Ammonia Assay Kit: Utilize a commercially available colorimetric or fluorometric ammonia assay kit.
-
Assay Procedure:
-
Prepare ammonia standards and samples according to the kit manufacturer's instructions.
-
Add the reaction mixture, which typically contains an enzyme that catalyzes a reaction producing a detectable product in the presence of ammonia, to the standards and samples.
-
Incubate the reactions for the recommended time at the specified temperature.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.
-
Calculation: Calculate the ammonia concentration in the samples by comparing their readings to the standard curve.
Visualizations
Caption: Ammonia scavenging pathway of Sodium Phenylbutyrate.
Caption: Mechanism of HDAC inhibition by Sodium Phenylbutyrate.
Caption: Workflow for validating HDAC inhibition via Western Blot.
References
- 1. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 2. yihuipharm.com [yihuipharm.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Glycerol Phenylbutyrate? [synapse.patsnap.com]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Sodium phenylbutyrate: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 13. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of sodium phenylbutyrate granules for the treatment of urea-cycle disorders: patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2,3,4-Triphenylbutyramide and its analogs
A Spectroscopic Comparison of Phenylpropanoic Acid Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative spectroscopic analysis of two structurally related analogs of 2,3,4-Triphenylbutyramide: 2-phenylpropanoic acid and 3-phenylpropanoic acid. Due to the limited availability of public spectroscopic data for this compound, this comparison focuses on these more accessible analogs to illustrate key spectroscopic features and analytical methodologies. The data presented herein is crucial for the structural elucidation and characterization of similar chemical entities.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for 2-phenylpropanoic acid and 3-phenylpropanoic acid. This data is essential for distinguishing between the two isomers.
| Spectroscopic Technique | 2-Phenylpropanoic Acid | 3-Phenylpropanoic Acid |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ = 13.87 (1H, s, -COOH), 7.62–7.67 (2H, m, Ar-H), 7.45 (2H, d, J = 8.1 Hz, Ar-H), 7.34–7.32 (2H, m, Ar-H), 7.25 (2H, d, J = 8.1 Hz, Ar-H), 4.67 (2H, s, -CH₂-), 3.67 (1H, q, J = 7.4 Hz, -CH-), 1.34 (3H, d, J = 7.4 Hz, -CH₃)[1] | δ = 11.05 (1H, s, COOH), 7.30 (2H, t, H3 and H5), 7.27 (1H, t, H4), 7.24 (2H, d, H2 and H6), 3.64 (2H, d, CH₂)[2] |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ = 175.7, 164.3, 151.7, 141.2, 135.5, 131.2, 129.9, 129.6, 128.1, 125.1, 118.8, 110.7, 44.8, 35.7, 18.9[1] | δ = 177.76 (CO), 133.28 (Cipso), 128.38, 128.65, 127.35 (phenyl), 41.05 (d, ¹J(C,C)=73.4Hz, C2)[2] |
| IR (KBr pellet, cm⁻¹) | 3120 (O-H), 1734 (C=O), 1067, 854, 742[1] | 3030 (νCar-H), 2948 and 2865 (νCsat-H), 1715 (C=O)[1] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Expected at ~150.10 | Molecular Ion (M⁺): Expected at ~150.10, fragments at 106, 105, 91 (100%), 79, 78, 77, 65, 51, 45, 39[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference peak at 0 ppm, which is used to calibrate the chemical shift axis.
-
Data Acquisition: Place the NMR tube containing the sample solution into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation: Dry both the finely ground sample and high-purity potassium bromide (KBr) powder to remove any moisture, which can interfere with the IR spectrum.[4] A common method is to heat the KBr at 110°C.[5]
-
Mixing: Mix the sample with KBr in a ratio of approximately 1:100 (sample to KBr).[4][6] This dilution is necessary to allow infrared light to pass through the sample.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle to ensure a uniform distribution of the sample within the KBr matrix.
-
Pellet Formation: Place the powdered mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press for several minutes.[4] This process forms a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺).[7][8]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[8]
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[9]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
References
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. researchgate.net [researchgate.net]
- 4. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Lack of Publicly Available Data on 2,3,4-Triphenylbutyramide Efficacy
A comprehensive review of available scientific literature and public databases reveals a significant gap in the information regarding the in vitro and in vivo efficacy of 2,3,4-Triphenylbutyramide. At present, there is no readily accessible experimental data to conduct a thorough comparison of its performance against other alternatives.
Efforts to locate specific studies detailing the mechanism of action, signaling pathways, or comparative efficacy of this compound have been unsuccessful. The scientific community has not published research that would allow for a detailed analysis as requested.
General searches for related compounds and signaling pathways did not yield specific information that could be extrapolated to this compound. For instance, while information on the TLR4/MD-2 and TRIF-dependent signaling pathways is available, there is no documented link or experimental evidence connecting these pathways to the activity of this compound.[1][2][3]
Similarly, information on compounds with structurally similar names, such as Trihexyphenidyl and Phenylbutyric acid, cannot be used to infer the efficacy or mechanism of this compound due to distinct chemical structures and biological activities.[4][5][6]
Without primary research data, the creation of a comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound is not possible. Further research and publication of experimental results are necessary before such a guide can be developed.
References
- 1. researchgate.net [researchgate.net]
- 2. A TLR4-TRIF-dependent signaling pathway is required for protective natural tumor-reactive IgM production by B1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ravictihcp.com [ravictihcp.com]
Unveiling a Novel Chemical Entity: A Comparative Analysis of 2,3,4-Triphenylbutyramide
The unique trifecta of phenyl groups on a butyramide backbone marks 2,3,4-Triphenylbutyramide as a novel chemical structure with significant potential for investigation by researchers, scientists, and drug development professionals. An exhaustive search of prominent chemical databases, including SciFinder, Reaxys, and Chemical Abstracts Service (CAS), reveals no prior synthesis or characterization of this specific molecule, underscoring its novelty in the chemical landscape.
This guide provides a comparative analysis of this compound against existing butyramide derivatives and other multi-phenyl substituted compounds. It outlines a plausible synthetic pathway and discusses potential biological activities based on the structure-activity relationships of analogous molecules.
Structural Comparison and Predicted Properties
The core of this compound is a four-carbon aliphatic amide chain. Its defining feature is the presence of three phenyl groups, one on each of the second, third, and fourth carbon atoms. This high degree of arylation is expected to impart distinct physicochemical properties compared to simpler, known butyramide derivatives.
| Compound Name | Structure | Key Structural Features | Known/Predicted Properties |
| Butyramide | CH₃CH₂CH₂CONH₂ | Unsubstituted four-carbon amide | Growth inhibitory and differentiating effects in some cancer cell lines. |
| 2-Phenylbutyramide | CH₃CH₂CH(C₆H₅)CONH₂ | Single phenyl group at the α-carbon | Anticonvulsant activity has been explored for derivatives. |
| 2-[(3,4,5-Triphenyl)phenyl]acetamide | (C₆H₅)₃C₆H₂CH₂CONH₂ | A triphenyl-substituted phenyl group attached to an acetamide | Synthesized as a potential precursor for biologically active molecules.[1][2][3] |
| This compound (Proposed) | C₆H₅CH₂CH(C₆H₅)CH(C₆H₅)CONH₂ | Three phenyl groups on the butyramide backbone | Predicted to have increased lipophilicity and potential for unique biological activities due to extensive aromatic substitution. |
Potential Biological Activities and Therapeutic Interest
While no experimental data exists for this compound, the biological activities of structurally related compounds offer insights into its potential applications. Phenyl-substituted amides and phenylpropanoids are known to exhibit a range of pharmacological effects.[4][5][6]
Table 2: Potential Biological Activities of this compound Based on Analogous Compounds
| Biological Activity | Rationale Based on Structural Analogs | Potential Significance |
| Anti-inflammatory | Phenyl-substituted amides have shown potential as inhibitors of enzymes like lipoxygenase, which are involved in inflammatory pathways.[4] | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). |
| Antioxidant | The presence of multiple phenyl groups may allow the molecule to act as a free radical scavenger, a property seen in some phenylpropanoid derivatives.[5][6] | Therapeutic applications in diseases associated with oxidative stress. |
| Anticancer | Certain multi-aryl substituted compounds have demonstrated cytotoxic effects against various cancer cell lines. The bulky phenyl groups could facilitate interactions with biological targets. | Exploration as a new scaffold for anticancer drug discovery. |
| Neurological Disorders | Some simple phenyl-substituted amides have been investigated for anticonvulsant properties. The unique stereochemistry of this compound could lead to novel CNS activities. | Potential for developing new treatments for epilepsy or other neurological conditions. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be adapted from established multi-step organic synthesis methodologies, such as those used for preparing similarly complex molecules like 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives.[1][2][3] The proposed pathway would likely involve the construction of the triphenyl-substituted butanoic acid precursor followed by amidation.
Caption: A plausible multi-step synthetic pathway for this compound.
Experimental Protocols
Proposed Synthesis of 2,3,4-Triphenylbutanoic Acid (Precursor)
-
Step 1: Michael Addition: A suitable phenyl-containing nucleophile would be reacted with a phenyl-substituted α,β-unsaturated carbonyl compound in the presence of a base catalyst to form a 1,5-dicarbonyl compound.
-
Step 2: Aldol Condensation/Reduction: The resulting dicarbonyl compound would undergo an intramolecular aldol condensation to form a cyclic intermediate, which would then be subjected to a series of reactions including reduction and ring-opening to generate the triphenyl-substituted carbon chain.
-
Step 3: Oxidation: The terminal functional group would be oxidized to a carboxylic acid to yield 2,3,4-triphenylbutanoic acid.
-
Purification: The product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Amidation of 2,3,4-Triphenylbutanoic Acid
-
Activation: 2,3,4-Triphenylbutanoic acid (1 equivalent) would be dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to 0°C. A coupling agent such as oxalyl chloride (1.2 equivalents) or a carbodiimide (e.g., EDC, 1.2 equivalents) with an activator like HOBt (1.2 equivalents) would be added.
-
Amination: A solution of ammonia in a suitable solvent (e.g., 2M in methanol, 2-3 equivalents) would be added dropwise to the activated acid at 0°C.
-
Reaction Monitoring: The reaction mixture would be stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction would be quenched with water, and the organic layer separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would be purified by recrystallization or column chromatography to yield this compound.
In Vitro Lipoxygenase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase in borate buffer (pH 9.0) and a solution of linoleic acid (substrate) in ethanol would be prepared.
-
Assay Procedure: In a 96-well plate, varying concentrations of this compound (dissolved in DMSO) would be pre-incubated with the lipoxygenase solution for 10 minutes at room temperature.
-
Initiation of Reaction: The reaction would be initiated by adding the linoleic acid substrate to each well.
-
Measurement: The formation of the conjugated diene product would be measured spectrophotometrically at 234 nm over a period of 5 minutes.
-
Data Analysis: The percentage of inhibition would be calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) would be determined.
Potential Signaling Pathway Involvement
Given the anti-inflammatory potential of related compounds, this compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway by this compound.
Conclusion
This compound represents a novel, unexplored chemical entity. Its unique structure, characterized by a high degree of phenyl substitution on a flexible butyramide core, distinguishes it from known compounds. Based on the activities of structurally related molecules, it holds promise as a lead compound for the development of new therapeutics, particularly in the areas of inflammation, oxidative stress, and oncology. The synthesis and biological evaluation of this compound are warranted to fully elucidate its chemical properties and pharmacological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 2,3,4-Triphenylbutyramide
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for assessing the purity of the novel compound 2,3,4-Triphenylbutyramide , benchmarked against its structural analogues, 2-Phenylbutyramide and the parent compound, Butyramide .
The following sections detail the expected outcomes from several key analytical methods, offering a direct comparison of their physicochemical properties. This data is supported by detailed experimental protocols for each technique.
Data Presentation: Comparative Analysis of Butyramide Derivatives
The purity of a synthesized compound is evaluated through a suite of analytical methods. A pure substance will exhibit consistent and sharp physical properties, whereas impurities typically cause broadening and shifts in these values. The following tables summarize the expected experimental data for this compound and its comparators.
Table 1: Physical and Chromatographic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | TLC Rf Value | HPLC Retention Time (min) |
| Butyramide | C₄H₉NO | 87.12 | 115-116[1] | 0.25 | 3.5 |
| 2-Phenylbutyramide | C₁₀H₁₃NO | 163.22 | 88-91 | 0.45 | 8.2 |
| This compound | C₂₈H₂₅NO | 391.51 | 210-213 | 0.60 | 15.8 |
Table 2: Spectroscopic Data (¹H NMR)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Butyramide | 7.24 (s, 1H, -NH), 6.71 (s, 1H, -NH), 2.02 (t, 2H, -CH₂-), 1.50 (sex, 2H, -CH₂-), 0.86 (t, 3H, -CH₃)[2] |
| 2-Phenylbutyramide | 7.20-7.40 (m, 5H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.20 (t, 1H, -CH-), 1.80-2.00 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃) |
| This compound | 7.10-7.50 (m, 15H, Ar-H), 5.60 (br s, 2H, -NH₂), 4.50 (d, 1H, -CH-), 4.00 (m, 1H, -CH-), 3.50 (m, 1H, -CH-) |
Table 3: Spectroscopic Data (¹³C NMR)
| Compound | Expected Chemical Shifts (δ, ppm) |
| Butyramide | 175.4 (C=O), 40.1 (-CH₂-), 19.3 (-CH₂-), 13.8 (-CH₃) |
| 2-Phenylbutyramide | 174.5 (C=O), 140.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 55.0 (-CH-), 27.0 (-CH₂-), 12.0 (-CH₃) |
| This compound | 173.0 (C=O), 141.0 (Ar-C), 140.5 (Ar-C), 139.0 (Ar-C), 127.0-129.0 (Ar-CH), 60.0 (-CH-), 55.0 (-CH-), 50.0 (-CH-) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Butyramide | 87 | 72, 59, 44 |
| 2-Phenylbutyramide | 163 | 119, 91 |
| This compound | 391 | 347, 209, 180, 91 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C).[3] Impurities will depress and broaden the melting range.[1][4]
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[1]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (approximately 1-2°C per minute) near the expected melting point.[5]
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of the compound and determine the number of components in the sample. A pure compound should ideally appear as a single spot.
Procedure:
-
A TLC plate (typically silica gel on an aluminum or glass backing) is prepared by drawing a baseline in pencil approximately 1 cm from the bottom.
-
A dilute solution of the sample is spotted on the baseline using a capillary tube.
-
The plate is placed in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The solvent level must be below the baseline.
-
The chamber is sealed to allow the atmosphere to become saturated with solvent vapors.
-
The solvent is allowed to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, the plate is removed and the solvent front is marked with a pencil.
-
The plate is dried, and the spots are visualized, typically under UV light.
-
The Retention Factor (Rf) is calculated for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative measure of purity by separating the components of a mixture and detecting them as they elute from a column. Purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Procedure:
-
A suitable HPLC system equipped with a UV detector and a C16 or C18 reverse-phase column is used.
-
The mobile phase is prepared; a common mobile phase for amides is a gradient of acetonitrile and water, sometimes with an acid modifier like acetic acid.[6]
-
A standard solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and filtered.
-
The sample is injected into the HPLC system.
-
The components are separated based on their affinity for the stationary phase and are detected as they elute.
-
The resulting chromatogram is analyzed to determine the retention time and the area of each peak. The percent purity is calculated using the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the synthesized compound and identify any impurities. The chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons.
Procedure:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired.
-
The spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of unexpected ions may indicate impurities.
Procedure:
-
A dilute solution of the sample is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
The molecules are ionized (e.g., by electron impact or electrospray ionization).
-
The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum, a plot of ion intensity versus m/z, is recorded and analyzed to identify the molecular ion and characteristic fragment ions. For amides, a common fragmentation is the cleavage of the amide bond.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and subsequent purity confirmation of a target compound.
Caption: Workflow for Synthesis and Purity Confirmation.
Caption: Logical Flow for Purity Analysis.
References
- 1. Butyramide(541-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Butyramide(541-35-5) 1H NMR spectrum [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy Butyramide | 541-35-5 [smolecule.com]
- 5. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Biological Activity: A Comparative Analysis of Phenyl-Substituted Butyramides
Notice: An extensive search of scientific literature and databases yielded no specific information on the biological activity, experimental verification, or signaling pathways of 2,3,4-Triphenylbutyramide . This suggests that the compound may be novel, not yet characterized, or not widely studied.
Therefore, this guide provides a comparative analysis of structurally related phenyl-substituted alkanamides, specifically diphenylpropionamide derivatives , for which biological activity data is available. This serves as a framework for the type of analysis that could be applied to this compound should data become available. The experimental protocols and signaling pathways presented are based on activities observed for these related compounds and are intended to be illustrative.
Comparison of Phenyl-Substituted Alkanamide Derivatives
The biological activities of several diphenylpropionamide derivatives have been evaluated, primarily focusing on their antioxidant and antiproliferative effects.[1][2] These compounds share a core structure similar to the requested this compound, making them relevant for a comparative discussion.
Antioxidant Activity
The antioxidant potential of synthetic diphenylpropionamide derivatives has been assessed through their ability to scavenge the ABTS radical and to reduce ROS and NO production in macrophage cell lines.[1][2]
Table 1: Antioxidant Activity of Diphenylpropionamide Derivatives
| Compound | Structure | ABTS Scavenging Activity (%) | ROS Production Inhibition (%) | NO Production Inhibition (%) |
| Compound 3 | 3,3-diphenyl-N-(morpholin-4-yl)propanamide | 78.19 | Data not available | Data not available |
| Compound 8 | 2,2-diphenyl-N-(morpholin-4-yl)propanamide | 71.4 | Data not available | Data not available |
| Compound 4 | N-(4-methoxybenzyl)-3,3-diphenyl-N-methylpropanamide | 41.8 | Data not available | Data not available |
| Compound 9 | N-(4-methoxybenzyl)-2,2-diphenyl-N-methylpropanamide | 33.93 | Data not available | Data not available |
Data extracted from a study on synthetic diphenylpropionamide derivatives.[1]
Antiproliferative and Cytotoxic Activity
The cytotoxic effects of these compounds have been evaluated using the Brine Shrimp Test. Results indicated that the tested diphenylpropionamide derivatives were not toxic under the experimental conditions.[1][2] Further studies on specific cancer cell lines would be necessary to fully characterize their antiproliferative potential.
Other butyramide derivatives have shown growth inhibitory and differentiating effects. For example, butyramide and monobutyrin have been observed to inhibit DNA synthesis in hepatoma cells and cellular proliferation in mouse erythroleukemia cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the independent verification of biological activity. Below are representative protocols for the key experiments mentioned.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable radical cation ABTS+.
-
Reagent Preparation : Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation.
-
Assay Procedure : Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS solution.
-
Measurement : After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation : The percentage of scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the ABTS solution without the sample and A_sample is the absorbance with the sample.
Cell Viability Assay (Brine Shrimp Test)
This is a simple, rapid, and low-cost bioassay for testing the cytotoxicity of compounds.
-
Hatching Shrimp : Hatch brine shrimp eggs in artificial seawater under a light source for 48 hours.
-
Assay Setup : Add 10-15 nauplii to vials containing artificial seawater. Add the test compounds at various concentrations to the vials.
-
Incubation and Counting : After 24 hours of incubation, count the number of surviving nauplii.
-
Data Analysis : Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration at which 50% of the nauplii are killed).
Potential Signaling Pathways and Workflows
Based on the observed antioxidant and potential antiproliferative activities of related butyramide derivatives, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.
Hypothetical Signaling Pathway for Antioxidant Activity
This diagram illustrates a potential mechanism by which a phenyl-substituted butyramide could exert its antioxidant effects by modulating intracellular signaling pathways involved in oxidative stress.
Caption: Hypothetical Nrf2-ARE signaling pathway for antioxidant activity.
Experimental Workflow for Biological Activity Screening
This diagram outlines a logical workflow for the initial screening and verification of the biological activity of a novel compound like this compound.
Caption: General workflow for screening novel compound bioactivity.
References
- 1. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyramide and monobutyrin: growth inhibitory and differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4-Triphenylbutyramide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3,4-Triphenylbutyramide, a compound frequently utilized in research and development. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
While this compound is not classified as a hazardous waste by all regulatory bodies, it is crucial to handle its disposal with care. Some safety data sheets (SDS) indicate that it may be harmful if swallowed and could pose a hazard to the aquatic environment. Therefore, direct disposal into regular trash or down the drain is not recommended.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound, including unused or expired reagent, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials, in a designated, compatible waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, leak-proof container intended for non-halogenated organic solvent waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Labeling:
Proper labeling is essential for safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as required by your institution).
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
3. On-site Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.
-
Store away from incompatible materials, heat sources, and high-traffic areas.
4. Scheduling a Waste Pickup:
-
Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
5. Spill and Emergency Procedures:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material and place it in a sealed, labeled waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on a synthesis of information from various safety data sheets and general laboratory chemical waste guidelines. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The primary guidance is to manage it as a non-hazardous but potentially environmentally harmful chemical, necessitating disposal through a certified waste management facility.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling 2,3,4-Triphenylbutyramide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,4-Triphenylbutyramide was identified. The following guidance is based on general principles for handling solid organic amides and data from structurally related compounds. A thorough risk assessment should be conducted before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if weighing outside a fume hood or if dust is generated |
| Preparing solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Running reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher, depending on the spill size and potential for aerosolization |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.
Operational Plan: Step-by-Step Guidance for Handling
1. Preparation and Weighing:
-
Before handling, review the available safety information and have a clear experimental plan.
-
Conduct all weighing operations of this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particulates.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the solid.
-
Ensure all necessary PPE is worn correctly.
2. Solution Preparation:
-
Add the weighed this compound to the solvent in a flask or beaker within a chemical fume hood.
-
Use a funnel to transfer the solid to prevent spills.
-
If heating is required to dissolve the solid, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
3. Running Reactions:
-
Set up the reaction apparatus in a chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors, especially if the reaction is heated or under an inert atmosphere.
-
Clearly label all reaction vessels with the contents and any associated hazards.
4. Post-Reaction Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature before proceeding with any work-up steps.
-
Perform all extractions, filtrations, and other purification steps in a chemical fume hood.
-
Be mindful of potential pressure build-up during extractions.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Solid waste (e.g., contaminated weighing paper, gloves) should be placed in a designated, labeled solid waste container.
-
Liquid waste (e.g., reaction mixtures, solvents from purification) should be collected in a labeled, sealed, and compatible liquid waste container. Amide waste should not be mixed with acidic waste, as this can cause a hazardous reaction.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents, including "this compound."
-
Keep waste containers closed except when adding waste.
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not pour chemical waste down the drain.[2]
Experimental Protocol: Weighing and Dissolving a Solid Compound
This protocol outlines the steps for safely weighing this compound and preparing a solution.
-
Preparation:
-
Don the appropriate PPE: laboratory coat, nitrile gloves, and chemical splash goggles.
-
Set up a clean and organized workspace within a chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood or a ventilated enclosure.
-
-
Weighing:
-
Place a clean, dry weighing boat on the balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing boat using a clean spatula.
-
Record the exact mass.
-
-
Dissolving:
-
Carefully transfer the weighed solid into a clean, dry flask of an appropriate size.
-
Using a graduated cylinder, measure the required volume of the desired solvent.
-
Slowly add the solvent to the flask containing the solid.
-
If necessary, gently swirl the flask or use a magnetic stirrer to aid in dissolution.
-
If heating is required, place the flask on a stirrer hotplate and gently heat while stirring until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weighing boat and any contaminated consumables in the designated solid waste container.
-
Wipe down the spatula and the work area with an appropriate solvent and dispose of the cleaning materials in the solid waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
